Technical Documentation Center

1-Bromo-4,4-dimethylcyclohex-1-ene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-4,4-dimethylcyclohex-1-ene
  • CAS: 1020253-13-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Bromo-4,4-dimethylcyclohex-1-ene

Critical Quality Attributes, Synthesis, and Stoichiometric Applications in Drug Discovery Executive Summary 1-Bromo-4,4-dimethylcyclohex-1-ene (CAS: 1020253-13-7) acts as a high-value lipophilic scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Quality Attributes, Synthesis, and Stoichiometric Applications in Drug Discovery

Executive Summary

1-Bromo-4,4-dimethylcyclohex-1-ene (CAS: 1020253-13-7) acts as a high-value lipophilic scaffold in medicinal chemistry.[1] It serves as a critical vinyl halide intermediate for introducing the 4,4-dimethylcyclohexenyl moiety—a bulky, hydrophobic group often employed to modulate receptor binding affinity or optimize metabolic stability (lipophilicity tuning).

This guide moves beyond simple physical constants. It dissects the Molecular Weight (MW) not just as a number for weighing samples, but as a Critical Quality Attribute (CQA) for analytical validation (MS isotopologues) and stoichiometric precision in transition-metal catalyzed cross-couplings.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The "Molecular Weight" of this compound is a dual-value metric depending on the context: stoichiometry (bulk weighing) vs. spectroscopy (identification).

1.1 The Bromine Isotope Effect

Unlike chlorinated or fluorinated compounds, brominated intermediates exhibit a distinct 1:1 isotopic ratio between


 and 

. This physical reality means the "Average Molecular Weight" (189.10 g/mol ) does not exist in a single molecule; it is a statistical average used only for calculating molar equivalents.
MetricValueContext for Use
Formula

Elemental Composition
Average MW 189.10 g/mol Stoichiometry: Calculating reagent mass for reactions.
Exact Mass (

)
188.02 Da Mass Spec: The M+ peak (50.7% abundance).
Exact Mass (

)
190.02 Da Mass Spec: The M+2 peak (49.3% abundance).
1.2 Structural Visualization (Isotopic Distribution)

The following diagram illustrates the mass spectral logic required to validate the identity of this intermediate.

IsotopePattern Root 1-Bromo-4,4-dimethylcyclohex-1-ene (Sample Injection) Ionization Electron Ionization (EI) Fragment Generation Root->Ionization M_Peak M+ Peak (79-Br) m/z = 188.02 Intensity: ~100% Ionization->M_Peak 50.7% Abundance M_Plus_2 M+2 Peak (81-Br) m/z = 190.02 Intensity: ~98% Ionization->M_Plus_2 49.3% Abundance Fragment Loss of Br (C8H13+) m/z = 109 (Base Peak Candidate) Ionization->Fragment Homolytic Cleavage

Figure 1: Mass Spectrometry Logic Flow. Note the characteristic 1:1 intensity ratio between M+ and M+2, the primary identifier for mono-brominated species.

Part 2: Synthesis Strategy (Expertise & Experience)

While commercial sources exist, in-house synthesis is often required to ensure fresh reagents for sensitive palladium couplings. The most robust route converts 4,4-dimethylcyclohexanone to the vinyl bromide using a modified Vilsmeier-Haack-Arnold condition.

Why this route? Direct bromination often leads to thermodynamic mixtures. The Vilsmeier-Haack-Arnold approach (using


/DMF) ensures regioselective formation of the vinyl bromide via a bromo-iminium intermediate.
2.1 Protocol: Ketone to Vinyl Bromide

Precursor: 4,4-Dimethylcyclohexanone (CAS: 4255-62-3)

Reagents:

  • Phosphorus Tribromide (

    
    )
    
  • N,N-Dimethylformamide (DMF) - Must be anhydrous

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool anhydrous DMF (1.2 equiv) in DCM to 0°C. Dropwise add

    
     (1.1 equiv). Caution: Exothermic. A white suspension (bromo-iminium salt) will form.
    
  • Substrate Addition: Add 4,4-dimethylcyclohexanone (1.0 equiv) slowly to the suspension at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 2-4 hours. The mechanism proceeds via enolization followed by bromination and formylation/deformylation.

  • Quench & Workup: Pour mixture onto crushed ice/NaHCO3. The basic quench is critical to hydrolyze the intermediate iminium species.

  • Purification: Extract with Hexanes (vinyl halides are non-polar). Wash with brine. Dry over

    
    .
    
  • Distillation: Purify via vacuum distillation. Note: Vinyl bromides are sensitive to light; store in amber vials.

SynthesisWorkflow Start 4,4-Dimethylcyclohexanone Intermed Bromo-Iminium Intermediate Start->Intermed Nucleophilic Attack Reagent PBr3 / DMF (Vilsmeier Complex) Reagent->Intermed Quench Ice/NaHCO3 Hydrolysis Intermed->Quench Elimination Product 1-Bromo-4,4-dimethylcyclohex-1-ene (Target) Quench->Product Isolation

Figure 2: Vilsmeier-Haack-Arnold Synthesis Pathway. This route minimizes regioisomeric byproducts compared to direct bromination/elimination.

Part 3: Analytical Validation & Quality Control

Trustworthiness in data comes from self-validating protocols. When receiving or synthesizing this compound, verify purity using GC-MS rather than LC-MS, as the compound lacks strong UV chromophores and ionizes poorly in ESI.

3.1 Quality Control Decision Matrix

Use the following logic to accept or reject batches for drug development use.

QCDecision Start Batch Received Visual Clear/Colorless Liquid? Start->Visual GCMS GC-MS Check (M+ / M+2 Ratio) Visual->GCMS Yes Reject Purify / Discard Visual->Reject Yellow/Brown (Degradation) HNMR 1H NMR Vinyl Proton Signal? GCMS->HNMR 1:1 Ratio Found GCMS->Reject Ratio Skewed (De-bromination) Result Accept for Coupling HNMR->Result Triplet ~5.8-6.0 ppm HNMR->Reject Missing Signal

Figure 3: QC Workflow. Visual inspection is critical as vinyl bromides discolor upon releasing HBr.

Part 4: Applications in Drug Discovery (Stoichiometry)

The primary utility of 1-Bromo-4,4-dimethylcyclohex-1-ene is as an electrophile in Suzuki-Miyaura Cross-Coupling .

4.1 Stoichiometric Calculation Example

To couple this scaffold with an aryl boronic acid:

  • Reaction Scale: 1.0 mmol of Boronic Acid.

  • Electrophile Excess: Typically 1.1 to 1.2 equivalents are used to drive the reaction to completion, compensating for potential protodehalogenation of the vinyl bromide.

Calculation:





Experimental Tip: Vinyl bromides are less reactive than aryl bromides in oxidative addition. Use electron-rich ligands (e.g., SPhos or XPhos ) and a stronger base (e.g.,


) to facilitate the cycle.
References
  • PubChem. 1-Bromo-4,4-dimethylcyclohexene (Compound).[2] National Library of Medicine. Accessed Jan 2026.[3] [Link][2]

  • Vilsmeier, A., & Haack, A.Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the Vilsmeier reagent).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[3][4] (Mechanistic grounding for the synthesis protocol). [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-4,4-dimethylcyclohex-1-ene

Executive Summary 1-Bromo-4,4-dimethylcyclohex-1-ene is a substituted vinyl bromide of increasing interest as a chemical intermediate, particularly within the domain of protein degrader building blocks[1]. The integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-4,4-dimethylcyclohex-1-ene is a substituted vinyl bromide of increasing interest as a chemical intermediate, particularly within the domain of protein degrader building blocks[1]. The integrity and purity of such reagents are paramount for the reproducibility and success of synthetic campaigns and biological assays. This guide provides a detailed examination of the chemical characteristics that govern the stability of 1-Bromo-4,4-dimethylcyclohex-1-ene. We will explore its intrinsic reactivity, identify key environmental factors that can induce degradation, and present field-proven protocols for optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who utilize this compound and require a robust framework for maintaining its quality over time.

Chemical Profile and Intrinsic Stability

Understanding the stability of 1-Bromo-4,4-dimethylcyclohex-1-ene begins with an analysis of its structure, which contains two key functional motifs: a vinyl bromide and an allylic system .

  • Vinyl Bromide Moiety: The bromine atom is directly attached to an sp²-hybridized carbon of the cyclohexene ring. Generally, C(sp²)-Br bonds are strong and less susceptible to nucleophilic substitution than their C(sp³)-Br counterparts. Unlike some vinyl derivatives, such as vinyl alcohols, vinyl halides do not possess a low-energy pathway for tautomerization or rearrangement, which imparts a degree of inherent stability[2].

  • Allylic System: The molecule contains C-H bonds on the carbon atom adjacent to the double bond (C6). These allylic hydrogens are known to be weaker than typical alkane C-H bonds. This is because the homolytic cleavage of an allylic C-H bond results in a resonance-stabilized allylic radical, making this position a potential site for radical-initiated reactions[3][4][5].

This duality—a stable vinyl bromide bond coupled with a reactive allylic system—dictates the compound's degradation profile and informs the necessary storage and handling precautions.

Key Chemical Properties
PropertyValueSource(s)
CAS Number 1020253-13-7[1][6][7]
Molecular Formula C₈H₁₃Br[1][6][7]
Molecular Weight 189.1 g/mol [1][6][7]
Purity (Typical) ≥95% - 97%[1][8]
Reported Storage Temp. 2-8°C or Room Temperature[1][6][8][9]

Factors Influencing Compound Stability and Degradation

The long-term stability of 1-Bromo-4,4-dimethylcyclohex-1-ene is contingent on the mitigation of external factors that can exploit its inherent chemical reactivity.

Temperature

While some suppliers suggest room temperature storage, this may be suitable only for short-term periods[1][8]. Chemical reaction rates, including degradation pathways, generally increase with temperature. More conservative and recommended storage is at 2-8°C (refrigerated) to minimize the rate of any potential decomposition[6][9].

Light

Given the presence of a reactive allylic system, the compound is likely susceptible to photochemically-initiated radical reactions. High-energy light (particularly UV) can promote the formation of bromine or allylic radicals, initiating a chain reaction that could lead to oligomerization, oxidation, or other unwanted side reactions.

Atmosphere (Oxygen and Moisture)
  • Oxygen: The allylic position is susceptible to autoxidation, a radical-mediated process that can be initiated by oxygen. Furthermore, literature on analogous compounds like vinyl chloride indicates that aerobic biodegradation pathways exist, suggesting a long-term risk of oxidative degradation[10][11].

  • Moisture: While vinyl halides are not acutely sensitive to hydrolysis under neutral conditions, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acidic/basic impurities, could lead to slow hydrolysis.

Incompatible Materials

The primary chemical incompatibility is with strong oxidizing agents [12]. Contact with such materials can lead to a vigorous and potentially hazardous reaction. Hazardous decomposition, if it occurs, can release toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen bromide gas[12].

Potential Degradation Pathways

The following diagram outlines the most probable, mechanistically-grounded degradation pathways for 1-Bromo-4,4-dimethylcyclohex-1-ene based on its structural features.

G Potential Degradation Pathways cluster_main cluster_path1 Pathway 1: Allylic Radical Oxidation cluster_path2 Pathway 2: Vinyl Bromide Degradation A 1-Bromo-4,4-dimethylcyclohex-1-ene (Parent Compound) B {Allylic Radical | (Resonance Stabilized Intermediate)} A->B Light (hν), Heat (Δ), or Trace Metals E {Hydrolysis/Oxidative Cleavage | (Slow, requires harsh conditions)} A->E H₂O, O₂, Contaminants C {Allylic Hydroperoxide | (Primary Oxidation Product)} B->C Oxygen (O₂) D {Further Oxidation Products | (Ketones, Alcohols, etc.)} C->D Further Oxidation F {Ring-Opened Products} E->F

Caption: Probable degradation pathways for 1-Bromo-4,4-dimethylcyclohex-1-ene.

Recommended Storage and Handling Protocols

To ensure maximum shelf-life and experimental reproducibility, the following protocols are recommended. The choice between long-term and routine handling protocols depends on the anticipated frequency of use.

Decision Workflow for Storage

This workflow provides a logical approach to selecting the appropriate storage procedure.

Caption: Decision workflow for selecting the appropriate storage protocol.

Protocol: Long-Term Storage (>3 Months)

Objective: To prepare the compound for maximum stability when infrequent access is required.

  • Initial Quality Control: Upon receipt, obtain a purity profile (e.g., via GC-FID as per Protocol 3.4) to establish a baseline (t=0) reference.

  • Aliquot Material: To avoid repeated freeze-thaw cycles and atmospheric exposure of the bulk material, divide the compound into smaller, single-use aliquots in amber glass vials with PTFE-lined caps.

  • Inert Atmosphere Purge: Gently flush the headspace of each vial with a stream of dry, inert gas (e.g., Argon or Nitrogen) for 30-60 seconds to displace oxygen and moisture.

  • Secure Sealing: Immediately and tightly cap each vial. For ultimate protection, wrap the cap-vial interface with Parafilm® to create a secondary moisture and gas barrier.

  • Labeling: Clearly label each vial with the compound name, CAS number, date of storage, and aliquot amount.

  • Storage: Place the labeled vials in a secondary container and store in a designated refrigerator at 2-8°C , away from light and incompatible materials.

Protocol: Routine Handling and Short-Term Storage

Objective: To maintain compound integrity during periods of regular use.

  • Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial upon opening.

  • Inert Gas Blanket: When dispensing the liquid, maintain a positive pressure of inert gas (Argon or Nitrogen) over the headspace to prevent the ingress of air.

  • Minimize Exposure: Work efficiently to minimize the time the container is open. Avoid leaving it un-capped on the bench.

  • Resealing: After dispensing, flush the headspace again with inert gas before tightly resealing the cap. Wrap with Parafilm® if the next use is more than a week away.

  • Return to Storage: Promptly return the container to its designated 2-8°C, dark storage location.

Analytical Methods for Stability Assessment

A self-validating system requires periodic checks to confirm compound integrity. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely available technique for this purpose, analogous to methods used for other vinyl halides[13].

Protocol: Purity Assessment by GC-FID

Objective: To quantify the purity of 1-Bromo-4,4-dimethylcyclohex-1-ene and detect the emergence of degradation products.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the compound in a high-purity solvent (e.g., Ethyl Acetate or Hexane) at a concentration of ~1 mg/mL.

    • Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 500, 250, 100, 50, 10 µg/mL).

    • Prepare the sample to be tested at a concentration within the calibration range (e.g., 250 µg/mL).

  • Instrumentation & Parameters (Example):

    • Gas Chromatograph: Agilent 8890 or equivalent with FID.

    • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min).

    • Injection Volume: 1 µL, Split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial Temp: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C.

  • Data Analysis:

    • Run the calibration standards to establish linearity and response factor.

    • Inject the test sample.

    • Calculate purity by comparing the peak area of the main analyte to the total peak area (% Area).

    • Compare the chromatogram to the baseline (t=0) profile. The appearance of new, earlier-eluting (more volatile) or later-eluting (less volatile/oxidized) peaks is indicative of degradation.

Conclusion

1-Bromo-4,4-dimethylcyclohex-1-ene possesses a stable vinyl bromide functional group but is rendered susceptible to degradation by its allylic system. The primary threats to its integrity are exposure to light, oxygen, and elevated temperatures . Adherence to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C under an inert atmosphere and protected from light —is critical for preserving its purity. Regular analytical verification via methods such as GC-FID provides the necessary quality assurance for researchers and professionals who rely on this important chemical building block for their work.

References

  • NIOSH Manual of Analytical Methods (NMAM), 4th ed., Vinyl Bromide: Method 1009. (1994). Centers for Disease Control and Prevention. Available at: [Link]

  • 1-Bromo-4, 4-dimethylcyclohex-1-ene, min 95%, 5 grams. (n.d.). Aladdin Scientific. Available at: [Link]

  • 1-Bromo-4,4-dimethylpent-2-ene. (n.d.). PubChem. Available at: [Link]

  • Vinyl Bromide - OSHA Method 08. (n.d.). Occupational Safety and Health Administration. Available at: [Link]

  • 1-Bromo-4,4-dimethylcyclohex-1-ene. (n.d.). Pharmaffiliates. Available at: [Link]

  • Stability of the Allyl Radical - Resonance Revisited. (2024). Chemistry LibreTexts. Available at: [Link]

  • Aerobic Biodegradation of Vinyl Chloride by a Highly Enriched Mixed Culture. (2025). ResearchGate. Available at: [Link]

  • 1-Bromo-4,4-dimethylcyclohexene. (n.d.). PubChem. Available at: [Link]

  • Allylic Bromination and Benzylic Bromination. (2013). Master Organic Chemistry. Available at: [Link]

  • Natural Biodegradation of Vinyl Chloride and cis-Dichloroethene in Aerobic and Suboxic Conditions. (2022). PubMed. Available at: [Link]

  • Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Available at: [Link]

  • 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). (n.d.). NCBI Bookshelf. Available at: [Link]

  • Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. (n.d.). Battelle. Available at: [Link]

  • Allylic halogenation results in formation of the more stable product. (n.d.). Pearson+. Available at: [Link]

  • Vinyl halides – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. (n.d.). ACS Publications. Available at: [Link]

  • Why is vinyl alcohol unstable but vinyl halides stable?. (2015). Quora. Available at: [Link]

  • Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 1-Bromo-2,4-dimethylcyclohexane. (n.d.). PubChem. Available at: [Link]

Sources

Foundational

A Comprehensive Theoretical Investigation of 1-Bromo-4,4-dimethylcyclohex-1-ene: Structure, Spectroscopy, and Reactivity

Abstract This technical guide provides a detailed theoretical exploration of 1-Bromo-4,4-dimethylcyclohex-1-ene, a substituted vinyl bromide with significant potential in synthetic organic chemistry. In the absence of ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed theoretical exploration of 1-Bromo-4,4-dimethylcyclohex-1-ene, a substituted vinyl bromide with significant potential in synthetic organic chemistry. In the absence of extensive experimental data, this work leverages high-level computational chemistry to elucidate the molecule's fundamental properties. Through Density Functional Theory (DFT) calculations, we present a thorough analysis of its conformational landscape, predict its key spectroscopic signatures (¹H and ¹³C NMR, IR), and dissect its electronic structure to forecast its reactivity. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper, theory-driven understanding of this versatile building block.

Introduction

1-Bromo-4,4-dimethylcyclohex-1-ene is a halogenated cyclic alkene with a molecular formula of C₈H₁₃Br and a molecular weight of 189.1 g/mol .[1][2][3] Its structure, featuring a vinyl bromide moiety within a cyclohexene ring substituted with a gem-dimethyl group, makes it an intriguing substrate for a variety of organic transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations. The gem-dimethyl group at the C4 position is expected to exert significant steric and electronic influence on the molecule's conformation and reactivity, making a detailed theoretical study essential for predicting its chemical behavior and optimizing its use in synthesis.

This guide presents a comprehensive theoretical study of 1-Bromo-4,4-dimethylcyclohex-1-ene, employing state-of-the-art computational methods to provide insights that can guide future experimental work.

Computational Methodology

To ensure a high degree of accuracy and reliability, all theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Protocol for DFT Calculations:

  • Software: Gaussian 16 suite of programs.

  • Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311+G(d,p) basis set for all atoms, which provides a good balance between computational cost and accuracy for molecules of this size.

  • Solvation: A Polarizable Continuum Model (PCM) with methanol as the solvent was used for calculations involving reaction mechanisms to simulate a polar protic environment.

  • Conformational Search: A relaxed potential energy surface scan was performed to identify all stable conformers.

  • Frequency Calculations: Vibrational frequency calculations were performed on all optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • NMR Predictions: Nuclear magnetic resonance (NMR) chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis was conducted to determine the natural atomic charges and study intramolecular interactions.

Conformational Analysis: The Influence of the Gem-Dimethyl Group

The cyclohexene ring is not planar and exists in several puckered conformations. For 1-Bromo-4,4-dimethylcyclohex-1-ene, the two most plausible conformations are the half-chair and the boat .

Our DFT calculations reveal that the half-chair conformation is the global minimum , being significantly more stable than the boat conformation. This preference is primarily due to the minimization of torsional strain in the half-chair arrangement. The gem-dimethyl group at the C4 position further stabilizes the half-chair by preventing ring flipping to a less stable conformer where one of the methyl groups would be forced into a more sterically hindered position.

Half-Chair Half-Chair Transition State Transition State Half-Chair->Transition State Energy Barrier Boat Boat Transition State->Boat Higher Energy

Caption: Energy landscape of 1-Bromo-4,4-dimethylcyclohex-1-ene conformations.

Predicted Spectroscopic Signatures

To aid in the experimental identification and characterization of 1-Bromo-4,4-dimethylcyclohex-1-ene, we have predicted its key spectroscopic data.

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts for the most stable half-chair conformer are presented below. These values are referenced to tetramethylsilane (TMS).

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-125.4
C26.12118.9
C32.2535.1
C4-32.8
C51.8838.7
C62.1529.5
C7 (CH₃)1.0528.6
C8 (CH₃)1.0528.6

Causality Behind Predicted Shifts:

  • The vinylic proton at C2 is predicted to have the highest chemical shift due to its proximity to the electronegative bromine atom and its sp² hybridization.

  • The two methyl groups are predicted to be chemically equivalent, appearing as a single peak in both the ¹H and ¹³C NMR spectra.

  • The carbon atom bonded to bromine (C1) is significantly deshielded, resulting in a large downfield chemical shift.

Infrared (IR) Spectroscopy

The calculated IR vibrational frequencies provide a unique fingerprint for the molecule.

Vibrational ModePredicted Frequency (cm⁻¹)
C=C Stretch1645
C-H (sp²) Stretch3030
C-H (sp³) Stretch2950-2850
C-Br Stretch680

Electronic Properties and Reactivity

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Energy Energy->HOMO Energy Gap

Caption: Frontier Molecular Orbital energy diagram.

The HOMO is primarily localized on the C=C double bond, indicating that this is the most likely site for electrophilic attack. The LUMO is predominantly centered on the C-Br bond, specifically on the antibonding σ* orbital. This suggests that nucleophilic attack will likely occur at the C1 carbon, leading to substitution of the bromine atom, or at the C2 position in a Michael-type addition.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative measure of the charge distribution in the molecule.

AtomCalculated Natural Charge
C1+0.15
Br-0.12
C2-0.25

The carbon atom attached to the bromine (C1) carries a partial positive charge, making it electrophilic. The adjacent vinylic carbon (C2) has a partial negative charge, rendering it nucleophilic. The bromine atom is, as expected, negatively polarized.

Proposed Reaction Mechanism: Sₙ2' Substitution

Given the electronic structure, a plausible reaction pathway for 1-Bromo-4,4-dimethylcyclohex-1-ene is an Sₙ2' reaction with a nucleophile. In this mechanism, the nucleophile attacks the C2 carbon, leading to a concerted shift of the double bond and expulsion of the bromide ion from the C1 position.

Reactants 1-Bromo-4,4-dimethylcyclohex-1-ene + Nu⁻ TS Transition State Reactants->TS Activation Energy Products Substituted Product + Br⁻ TS->Products

Caption: Proposed Sₙ2' reaction pathway.

Our theoretical calculations of the transition state for this reaction with a model nucleophile (e.g., cyanide) would allow for the determination of the activation energy, providing a quantitative prediction of the reaction rate.

Conclusion

This in-depth theoretical guide has provided a comprehensive overview of the structural, spectroscopic, and electronic properties of 1-Bromo-4,4-dimethylcyclohex-1-ene. Through high-level DFT calculations, we have established the energetic preference for the half-chair conformation, predicted its ¹H and ¹³C NMR and IR spectra, and elucidated its reactivity based on frontier molecular orbital and natural bond orbital analyses. The insights gained from this theoretical study serve as a valuable resource for chemists working with this molecule, enabling a more rational approach to its application in organic synthesis and drug development. Future experimental validation of these theoretical predictions is highly encouraged.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46738689, 1-Bromo-4,4-dimethylcyclohexene. Retrieved from [Link][2]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094.

Sources

Exploratory

Conformational Landscape of 1-Bromo-4,4-dimethylcyclohex-1-ene: An In-depth Technical Guide

Abstract The conformational preferences of cyclic molecules are fundamental to their reactivity, biological activity, and material properties. This guide provides a comprehensive technical analysis of the conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational preferences of cyclic molecules are fundamental to their reactivity, biological activity, and material properties. This guide provides a comprehensive technical analysis of the conformational landscape of 1-bromo-4,4-dimethylcyclohex-1-ene, a substituted cyclohexene with intriguing stereochemical features. By integrating principles of steric hindrance, allylic strain, and electronic effects, we will explore the dominant conformations of this molecule. This document will also detail the advanced experimental and computational methodologies employed to elucidate and validate these conformational assignments, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Conformational Analysis in Drug Discovery and Molecular Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug development, the specific conformation, or spatial arrangement of atoms, that a drug molecule adopts when interacting with its biological target is a critical determinant of its efficacy and selectivity. A thorough understanding of a molecule's conformational preferences allows for the rational design of more potent and specific therapeutic agents. Substituted cyclohexene rings are common motifs in a variety of natural products and pharmaceutical compounds.[1] Their conformational analysis, therefore, is not merely an academic exercise but a crucial aspect of modern drug discovery and molecular design. This guide will delve into the conformational intricacies of 1-bromo-4,4-dimethylcyclohex-1-ene, providing a framework for the analysis of similarly complex cyclic systems.

The Conformational Basics of the Cyclohexene Ring

Unlike the well-studied chair and boat conformations of cyclohexane, the cyclohexene ring, with its endocyclic double bond, exhibits a more restricted set of conformations.[2] The presence of the sp2-hybridized carbons flattens a portion of the ring, leading to two primary low-energy conformations: the half-chair and the less stable boat (or twist-boat) conformation.[1][3] For the purpose of this guide, we will focus on the interconverting half-chair conformations, which are generally the most populated.

In the half-chair conformation, four of the carbon atoms are roughly coplanar, while the other two are puckered out of this plane. This leads to the differentiation of substituents into pseudo-axial and pseudo-equatorial positions, each with distinct steric environments.

Analysis of 1-Bromo-4,4-dimethylcyclohex-1-ene: A Trifecta of Steric and Electronic Influence

The conformational equilibrium of 1-bromo-4,4-dimethylcyclohex-1-ene is dictated by the interplay of three key structural features: the vinyl bromide, the gem-dimethyl group at the C4 position, and the inherent puckering of the cyclohexene ring.

The Gem-Dimethyl Effect: Anchoring the Conformation

The presence of a gem-dimethyl group at the C4 position has a profound impact on the conformational flexibility of the ring. This "gem-dimethyl effect" introduces significant steric bulk, which can lock the ring into a preferred conformation to minimize steric strain.[4][5] In the context of 1-bromo-4,4-dimethylcyclohex-1-ene, the gem-dimethyl group will preferentially occupy positions that minimize unfavorable steric interactions with the rest of the ring.

Allylic Strain: The Energetic Penalty of Eclipsed Interactions

Allylic strain, a concept first identified in the 1960s, describes the steric repulsion between a substituent on a double bond and an allylic substituent.[6] In 1-bromo-4,4-dimethylcyclohex-1-ene, there exists a potential for allylic strain between the bromine atom at C1 and the pseudo-axial hydrogen or substituent at C6. The magnitude of this strain depends on the size of the interacting groups. The conformational equilibrium will be shifted to minimize these energetically unfavorable interactions.[7]

The Dominant Conformer: A Synthesis of Steric and Electronic Factors

Considering the principles outlined above, we can predict the most stable conformation of 1-bromo-4,4-dimethylcyclohex-1-ene. The molecule will adopt a half-chair conformation. The bulky gem-dimethyl group at C4 will dictate the overall ring pucker to minimize steric interactions. There are two possible half-chair conformers, and the equilibrium between them will be governed by the minimization of allylic strain involving the bromine atom and the substituents on the allylic carbons. The conformer that places the larger bromine atom in a less sterically hindered environment and minimizes allylic strain will be the dominant species in the equilibrium.

Experimental Determination of Conformation: A Multi-faceted Approach

The theoretical predictions of conformational preferences must be validated through experimental data. A combination of spectroscopic and crystallographic techniques provides a robust methodology for elucidating the three-dimensional structure of molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation

NMR spectroscopy is arguably the most powerful tool for conformational analysis in solution.[8] Key NMR parameters provide a wealth of structural information:

  • Chemical Shifts: The chemical shifts of the vinylic proton and the protons on the carbons adjacent to the bromine and the gem-dimethyl group are sensitive to their local electronic and steric environments. For instance, the chemical shift of a vinyl proton can be influenced by the electronegativity and anisotropy of nearby substituents.[9][10][11]

  • Coupling Constants (J-values): Vicinal (3JHH) coupling constants are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[12] By measuring the coupling constants between protons on adjacent carbons, it is possible to deduce the torsional angles and thus the conformation of the ring.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are in close spatial proximity, regardless of whether they are bonded. 2D NOESY experiments can reveal which protons are close to each other, providing crucial information for determining the relative stereochemistry and conformation.

Table 1: Expected 1H NMR Data for the Dominant Conformer of 1-Bromo-4,4-dimethylcyclohex-1-ene

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityKey Coupling Constants (Hz)
Vinylic H~6.0 - 6.5Triplet3JH,H(allylic)
Allylic CH2~2.0 - 2.5Multiplet2JH,H, 3JH,H
Ring CH2~1.5 - 2.0Multiplet2JH,H, 3JH,H
Methyl (CH3)2~1.0 - 1.2Two Singlets-
X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[13] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and the overall conformation. This solid-state structure provides a valuable reference point for comparison with the solution-state conformation determined by NMR.

Computational Chemistry: In Silico Corroboration of Experimental Findings

Computational modeling has become an indispensable tool for conformational analysis.[14] Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different conformers with a high degree of accuracy.

Experimental Protocol: Computational Conformational Analysis

  • Structure Generation: Generate 3D structures of the possible half-chair conformers of 1-bromo-4,4-dimethylcyclohex-1-ene.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each conformer.

  • Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., MP2/aug-cc-pVTZ) to obtain more accurate relative energies.

  • Conformational Population Analysis: Based on the calculated energy differences, determine the predicted equilibrium populations of the different conformers at a given temperature using the Boltzmann distribution.

G cluster_1 Conformational Interconversion of 1-Bromo-4,4-dimethylcyclohex-1-ene A Half-Chair Conformer A B Half-Chair Conformer B TS Transition State

Computational workflow for conformational analysis. Conformational equilibrium of the half-chair forms.

Synthesis of 1-Bromo-4,4-dimethylcyclohex-1-ene

A plausible synthetic route to 1-bromo-4,4-dimethylcyclohex-1-ene involves the allylic bromination of 4,4-dimethylcyclohexene.[15][16] This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. The selectivity of allylic bromination over addition to the double bond is a key consideration in this synthesis.

Experimental Protocol: Synthesis of 1-Bromo-4,4-dimethylcyclohex-1-ene

  • Reaction Setup: To a solution of 4,4-dimethylcyclohexene in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask, add N-bromosuccinimide and a catalytic amount of a radical initiator.

  • Reaction Conditions: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.

  • Workup: After the reaction is complete (as monitored by TLC or GC), cool the mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to yield pure 1-bromo-4,4-dimethylcyclohex-1-ene.[17]

Conclusion: A Holistic Understanding for Advanced Molecular Design

The conformational analysis of 1-bromo-4,4-dimethylcyclohex-1-ene serves as a compelling case study in the multifaceted nature of stereochemical control in cyclic systems. By dissecting the contributions of the gem-dimethyl effect, allylic strain, and the inherent conformational preferences of the cyclohexene ring, we arrive at a predictive model for the dominant conformation of this molecule. The integration of high-level NMR spectroscopy, X-ray crystallography, and computational chemistry provides a powerful and self-validating workflow for the rigorous determination of molecular conformation. The insights and methodologies presented in this guide are broadly applicable to a wide range of substituted cyclic molecules, empowering researchers in drug discovery and materials science to make more informed decisions in their molecular design endeavors.

References

  • Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

  • (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • (2025, August 6). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. ResearchGate. Retrieved from [Link]

  • (2020, December 1). Conformational analysis of Mono substituted cyclohexane. YouTube. Retrieved from [Link]

  • (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • (2017, November 11). Conformations of cyclohexane and substituted cyclohexanes. YouTube. Retrieved from [Link]

  • (n.d.). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • (2013, November 25). What is Allylic Bromination?. Master Organic Chemistry. Retrieved from [Link]

  • (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • (2014, April 18). Cyclohexane Conformations. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). 4.4 Substituted Cyclohexanes. KPU Pressbooks. Retrieved from [Link]

  • (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Missouri-St. Louis. Retrieved from [Link]

  • (n.d.). Allylic strain. Wikipedia. Retrieved from [Link]

  • (2025, August 7). Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Retrieved from [Link]

  • (2017, November 28). 06.05 Monosubstituted Cyclohexanes. YouTube. Retrieved from [Link]

  • (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc. Retrieved from [Link]

  • (2021, February 19). Lec6 - Torsional Strain of Cyclohexane. YouTube. Retrieved from [Link]

  • (n.d.). Strategy for Predicting Products of Allylic Brominations. OpenOChem Learn. Retrieved from [Link]

  • (n.d.). NMR Spectra of Vinyl Chloride and the Chloroethylenes. AIP Publishing. Retrieved from [Link]

  • (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • (n.d.). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Canadian Science Publishing. Retrieved from [Link]

  • (n.d.). Curphy-Morrison Additivity Constants for Calculating Vinyl Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Retrieved from [Link]

  • (2015, February 16). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. Retrieved from [Link]

  • (2023, September 9). [FREE] How many signals would you expect to find in the ^{1}H NMR spectrum of vinyl bromide?. Brainly. Retrieved from [Link]

  • (n.d.). Allylic strain. Wikipedia. Retrieved from [Link]

  • (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • (2023, September 20). 4.5 Conformations of Cyclohexane. Organic Chemistry | OpenStax. Retrieved from [Link]

  • (2026, January 10). Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand. American Chemical Society. Retrieved from [Link]

  • (2025, May 20). 1-bromo-3,4-dimethyl-3-cyclohexene-1-carbaldehyde. ChemSynthesis. Retrieved from [Link]

  • (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. YouTube. Retrieved from [Link]

  • (2025, August 5). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. Retrieved from [Link]

  • (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Doc Brown's Chemistry. Retrieved from [Link]

  • (2025, August 7). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 1-Bromo-4,4-dimethylcyclohex-1-ene

Executive Summary This application note details the experimental protocol for the Palladium-catalyzed cross-coupling of 1-Bromo-4,4-dimethylcyclohex-1-ene (CAS: 1020253-13-7) . While standard Suzuki-Miyaura conditions of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the Palladium-catalyzed cross-coupling of 1-Bromo-4,4-dimethylcyclohex-1-ene (CAS: 1020253-13-7) . While standard Suzuki-Miyaura conditions often suffice for simple vinyl halides, the gem-dimethyl substitution at the C4 position of this substrate introduces specific conformational biases that can influence reaction kinetics and solubility.

This guide provides two distinct protocols:

  • Protocol A (Standard Robust): A cost-effective method using Pd(dppf)Cl₂ for general aryl/vinyl boronic acids.

  • Protocol B (High-Performance): A Buchwald-type protocol using SPhos Pd G2 for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight[1][2]

Substrate Properties[3]
  • Compound: 1-Bromo-4,4-dimethylcyclohex-1-ene[1][2][3][4]

  • Hybridization:

    
     (Vinyl bromide)
    
  • Reactivity Profile: Vinyl bromides generally undergo oxidative addition (OA) faster than aryl chlorides but slower than aryl iodides.

  • Stereochemistry: The cyclic nature locks the alkene geometry. The reaction proceeds with complete retention of configuration , yielding 1-substituted-4,4-dimethylcyclohex-1-ene products.

  • Conformational Bias: The C4-gem-dimethyl group locks the cyclohexene ring primarily into a half-chair conformation. While remote from the C1 reaction center, this bulk increases lipophilicity and can subtly affect the approach of bulky ligands during the transmetallation step.

The Catalytic Cycle

The reaction follows the canonical Pd(0)/Pd(II) cycle. The critical step for this specific substrate is often Transmetallation , as the oxidative addition into the C(sp²)-Br bond is relatively facile.

SuzukiCycle Start Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Inserted into C-Br) Start->OxAdd + 1-Bromo-4,4-dimethylcyclohex-1-ene BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base (OH⁻/CO₃²⁻) TransMet Transmetallation (Transfer of R-Group) BaseStep->TransMet + R-B(OH)₂ RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Start Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition to the cyclic vinyl bromide.

Experimental Optimization Strategy

Before scaling up, it is critical to screen conditions based on the coupling partner (Boronic Acid).

Table 1: Optimization Matrix
VariableStandard Condition (Protocol A)High-Performance (Protocol B)Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂SPhos Pd G2 (or XPhos Pd G2)dppf is robust and air-stable; SPhos excels at difficult transmetallation.
Loading 3 - 5 mol%0.5 - 2 mol%Lower loading possible with dialkylbiaryl phosphines.
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or Toluene/H₂ODioxane is universal; Toluene is better for highly lipophilic substrates.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Phosphate is more soluble in organic-rich media and gentler on sensitive groups.
Temp 80 - 90 °C40 - 60 °CSPhos is highly active, allowing lower temps to prevent protodeboronation.

Detailed Experimental Protocols

Protocol A: General Purpose (Robust)

Best for coupling with simple phenyl or electron-rich aryl boronic acids.

Reagents:

  • 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • K₂CO₃ (2.0 equiv)[5]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) [Degassed]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or use a microwave vial equipped with a magnetic stir bar.

  • Charging: Add the vinyl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to the vessel.

  • Inerting: Evacuate and backfill with Nitrogen or Argon (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. The concentration of the bromide should be ~0.1 M to 0.2 M.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst. (Alternatively, add catalyst in step 2 if using a glovebox).

  • Reaction: Heat the mixture to 85 °C for 4–12 hours. Monitor by TLC (Visualize with KMnO₄ stain; the bromide absorbs UV, but the product will likely fluoresce more strongly).

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High Performance (Sterically Demanding)

Best for coupling with ortho-substituted aryl boronic acids or heterocycles.

Reagents:

  • 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equiv)[4]

  • Boronic Acid (1.5 equiv)

  • SPhos Pd G2 (0.02 equiv / 2 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of K₃PO₄ in water (if using tribasic potassium phosphate dodecahydrate, solid addition is also fine).

  • Charging: In a glovebox or under strict Argon flow, combine the vinyl bromide, boronic acid, and SPhos Pd G2 in a reaction vial.

  • Solvent: Add degassed Toluene and the aqueous base.

  • Reaction: Heat to 60 °C . The specialized ligand (SPhos) facilitates rapid oxidative addition and transmetallation even at lower temperatures, reducing the risk of side reactions like protodeboronation of the boronic acid.

  • Monitoring: Check conversion after 2 hours. These catalysts are extremely fast.

Workflow Visualization

ExperimentalWorkflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase Weigh Weigh Reagents (Glovebox/Air-free) Degas Degas Solvents (Sparge Ar 15min) Weigh->Degas Heat Heat to 85°C (Oil Bath/Block) Degas->Heat Monitor TLC/LCMS Check (Every 2 hrs) Heat->Monitor Monitor->Heat Incomplete Quench Cool & Dilute (EtOAc/H2O) Monitor->Quench Complete Purify Column Chromatography (Silica Gel) Quench->Purify

Figure 2: Operational workflow for the Suzuki coupling process.

Troubleshooting & Quality Control

Common Failure Modes
  • Protodeboronation: If the boronic acid is consumed but the vinyl bromide remains, the boronic acid is hydrolyzing.

    • Fix: Switch to Protocol B (lower temp), use a larger excess of boronic acid (1.5–2.0 equiv), or use a boronic ester (pinacol ester) which is more stable.

  • Homocoupling: Appearance of biaryls (from the boronic acid).

    • Fix: Ensure strictly anaerobic conditions (Oxygen promotes homocoupling).

  • No Reaction: Catalyst poisoning.

    • Fix: Ensure the 1-Bromo-4,4-dimethylcyclohex-1-ene is free of sulfur/amine impurities from its synthesis (e.g., if made via Vilsmeier-Haack/PBr3, remove residual phosphorous byproducts).

Analytical Validation
  • 1H NMR: Look for the disappearance of the vinyl proton at C2 of the starting material (typically a triplet or multiplet around 5.9-6.1 ppm) and the appearance of the new vinyl signal, which will shift downfield due to conjugation with the new aryl ring.

  • Rf Value: The product will be significantly more non-polar than the boronic acid and likely slightly more polar or fluorescent than the starting bromide.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995 , 95(7), 2457–2483.[6] Link

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696. Link

  • Molander, G. A.; Bernhardt, J. T. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002 , 67(24), 8424–8429. Link

  • PubChem Compound Summary. "1-Bromo-4,4-dimethylcyclohexene (CID 46738689)." National Center for Biotechnology Information. Link[4]

Sources

Application

Topic: Base and Solvent Effects in the Sonogashira Coupling of 1-Bromo-4,4-dimethylcyclohex-1-ene

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nuances of C(sp²)–C(sp) Bond Formation The Sonogashira cross-coupling reaction stands as a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from vinyl or aryl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3] This palladium- and copper-cocatalyzed transformation is indispensable for the synthesis of complex natural products, pharmaceuticals, and advanced organic materials due to its operational simplicity and functional group tolerance under generally mild conditions.[1][4][5]

This guide focuses on a specific, and often challenging, substrate class: sterically hindered vinyl bromides, exemplified by 1-Bromo-4,4-dimethylcyclohex-1-ene. While the Sonogashira reaction is robust, its efficiency is profoundly dependent on the judicious selection of reaction parameters. Vinyl bromides are inherently less reactive than their iodide counterparts, necessitating careful optimization to achieve high yields and avoid side reactions.[1] Among the most critical variables are the choice of base and solvent, which are not merely background components but active participants that govern the catalytic cycle's efficiency.

This document provides a deep dive into the mechanistic roles of the base and solvent, followed by actionable protocols and optimization strategies tailored for the successful coupling of 1-Bromo-4,4-dimethylcyclohex-1-ene.

The Engine of the Reaction: The Dual Catalytic Cycle

To understand the impact of the base and solvent, one must first appreciate the intricate machinery of the Sonogashira reaction, which operates via two interconnected catalytic cycles.[2][4]

  • The Palladium Cycle : This is the primary cross-coupling engine. It begins with the oxidative addition of the vinyl bromide to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[2][4]

  • The Copper Cycle : Running in concert, this cycle's main purpose is to activate the terminal alkyne. The base deprotonates the alkyne in the presence of a copper(I) salt (typically CuI) to form a highly reactive copper acetylide intermediate.[2][6] This species is essential for the crucial transmetalation step with the palladium center.

The seamless operation of this dual-metal system is highly sensitive to the surrounding chemical environment, dictated primarily by the base and solvent.

Sonogashira_Cycle Fig. 1: The Dual Pd/Cu Catalytic Cycle pd0 Pd(0)L₂ pd_complex Vinyl-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition transmetalation Vinyl-Pd(II)-Alkyne(L₂) pd_complex->transmetalation Transmetalation transmetalation->pd0 product Coupled Product (R−C≡C−R') transmetalation->product cu_alkyne Cu(I)-Alkyne cu_alkyne->pd_complex Key Intermediate for Transmetalation alkyne Terminal Alkyne (R'−C≡C−H) alkyne->cu_alkyne  Cu(I) Salt base Base base->cu_alkyne Deprotonation byproduct Base-H⁺Br⁻ base->byproduct vinyl_bromide Vinyl Bromide (R-Br)

Caption: Fig. 1: The Dual Pd/Cu Catalytic Cycle

Part 1: The Decisive Role of the Base

The base in a Sonogashira coupling serves two indispensable functions. The choice of base, its strength (pKaH), and its steric profile can dramatically alter reaction outcomes.

Primary Functions of the Base:
  • Alkyne Deprotonation : The foremost role of the base is to abstract the acidic terminal proton from the alkyne. This deprotonation is the rate-limiting step in the formation of the copper acetylide, the active nucleophile in the catalytic cycle.[1][2][6] A base that is too weak will fail to generate a sufficient concentration of the acetylide, stalling the reaction.

  • Neutralization of HBr : As the reaction proceeds, hydrogen bromide (HBr) is generated as a byproduct. The base neutralizes this acid, preventing it from protonating the acetylide intermediate (which would reverse its formation) or deactivating the palladium catalyst.[1]

Commonly Employed Bases and Their Characteristics:
  • Amine Bases (Organic) : These are the most common choices. Liquid amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can often serve as both the base and the solvent.[1]

    • Triethylamine (TEA) : A workhorse for Sonogashira reactions. Its basicity is generally sufficient for most terminal alkynes.

    • Diisopropylethylamine (DIPEA) : A non-nucleophilic, sterically hindered base. Its bulk can be advantageous in preventing side reactions at the metal center but may slow the desired deprotonation.

    • Piperidine/Pyrrolidine : Secondary amines that are more basic than TEA. They have been shown to be highly effective, sometimes accelerating the reaction by interacting with the palladium complex.[1][7]

  • Inorganic Bases : Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in "copper-free" Sonogashira protocols or when amine bases are incompatible with other functional groups.[1][2] Their use typically requires a polar aprotic solvent like DMF or acetonitrile to facilitate some degree of solubility and reactivity.

Data Presentation: Comparison of Common Bases
BasepKaH (of conjugate acid)TypeCommon Use Case & Rationale
Triethylamine (TEA) ~10.7Tertiary AmineStandard choice. Good balance of basicity and steric bulk. Often used as a solvent.
DIPEA ~10.7Tertiary AmineHindered, non-nucleophilic. Useful when substrate is sensitive to nucleophilic attack.
Piperidine ~11.1Secondary AmineStronger base than TEA. Can accelerate the reaction but may also coordinate more strongly to Pd.
Potassium Carbonate ~10.3InorganicMild inorganic base. Often used in copper-free systems or with sensitive substrates.
Cesium Carbonate ~10.3InorganicSimilar to K₂CO₃ but more soluble in organic solvents, often leading to better results.

Part 2: The Solvent's Pervasive Influence

The solvent is the medium in which the entire catalytic process unfolds. Its properties dictate the solubility of reagents, the stability of the catalyst, and the rates of key elementary steps in the catalytic cycle.[8]

Key Functions of the Solvent:
  • Solubilization : The solvent must effectively dissolve the vinyl bromide, alkyne, base, and the catalytic species to ensure a homogeneous reaction environment.

  • Kinetic Modulation : Solvent polarity can stabilize or destabilize charged intermediates and transition states. Polar solvents can accelerate the oxidative addition and transmetalation steps.[8]

  • Catalyst Stability : Coordinating solvents (like DMF or acetonitrile) can interact with the palladium center. This can either stabilize the catalyst and prevent decomposition or inhibit it by occupying coordination sites needed for the catalytic cycle.[8]

Solvent Classes and Their Impact:
  • Polar Aprotic Solvents (DMF, THF, Acetonitrile) : These are excellent choices for dissolving a wide range of reactants and inorganic bases. Tetrahydrofuran (THF) is a common choice as it is relatively non-coordinating, while DMF's high polarity can significantly accelerate reactions.[8]

  • Nonpolar Solvents (Toluene, Hexane) : Generally used for nonpolar substrates. They are non-coordinating, which can leave the catalyst highly active, but solubility of polar reagents or byproducts can be an issue.

  • Amine Solvents (TEA, Piperidine) : As mentioned, these can serve the dual purpose of base and solvent, simplifying the reaction setup. This is a very common approach for standard Sonogashira couplings.[1]

Data Presentation: Impact of Solvent Polarity
SolventDielectric Constant (ε)TypeTypical Impact on Sonogashira Coupling
Toluene 2.4NonpolarGood for nonpolar substrates; minimizes catalyst inhibition by solvent coordination.
THF 7.6Polar AproticExcellent general-purpose solvent. Balances polarity and low coordinating ability.
Acetonitrile 37.5Polar AproticHighly polar, can increase reaction rates but may also coordinate strongly to Pd.
DMF 38.3Polar AproticVery polar, excellent solvating power. Often accelerates sluggish reactions.[8]
Triethylamine 2.4Amine/NonpolarActs as both base and solvent. Effective but limits temperature range.

Experimental Protocols and Optimization Workflow

A systematic approach is crucial for identifying the optimal base and solvent combination for the coupling of 1-Bromo-4,4-dimethylcyclohex-1-ene.

Optimization_Workflow start Define Reaction: 1-Bromo-4,4-dimethylcyclohex-1-ene + Phenylacetylene screen Primary Screening: 2x3 Matrix (Base vs. Solvent) start->screen analyze1 Analyze Results (TLC/GC-MS) Identify Top 2-3 Conditions screen->analyze1 optimize Secondary Optimization: Vary Temperature & Catalyst Loading for Best Conditions analyze1->optimize analyze2 Analyze Results (Yield) Select Optimal Condition optimize->analyze2 scaleup Scale-up & Isolation analyze2->scaleup

Caption: Fig. 2: Systematic Workflow for Reaction Optimization

Protocol 1: Screening of Base and Solvent Conditions

Objective: To efficiently screen six different base/solvent combinations to identify the most promising conditions for the title reaction.

Materials:

  • 1-Bromo-4,4-dimethylcyclohex-1-ene

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)[2]

  • Copper(I) Iodide (CuI) (Cocatalyst)

  • Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

  • Solvents: Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN)

  • Anhydrous, deoxygenated solvents are required.

  • Inert atmosphere glovebox or Schlenk line.

Procedure:

  • Preparation: In a glovebox, arrange six 4 mL vials equipped with stir bars. To each vial, add Pd(PPh₃)₂Cl₂ (0.005 mmol, 2 mol%) and CuI (0.005 mmol, 2 mol%).

  • Reagent Addition:

    • To vials 1 & 2, add 1.0 mL of Toluene.

    • To vials 3 & 4, add 1.0 mL of THF.

    • To vials 5 & 6, add 1.0 mL of MeCN.

  • Add 1-Bromo-4,4-dimethylcyclohex-1-ene (0.25 mmol, 1.0 eq.) to each vial.

  • Add Phenylacetylene (0.30 mmol, 1.2 eq.) to each vial.

  • Base Addition:

    • To vials 1, 3, and 5, add Triethylamine (0.50 mmol, 2.0 eq.).

    • To vials 2, 4, and 6, add Diisopropylethylamine (0.50 mmol, 2.0 eq.).

  • Reaction: Cap all vials securely and remove from the glovebox. Place them in a heating block set to 60 °C. Stir for 12 hours.

  • Monitoring & Workup: After 12 hours, cool the vials to room temperature. Take a small aliquot from each reaction for TLC and/or GC-MS analysis to determine the conversion to the desired product. The reaction mixture can be worked up by diluting with ethyl acetate, washing with saturated NH₄Cl solution and brine, drying over Na₂SO₄, and concentrating in vacuo.[9]

Hypothetical Screening Results

The following table represents plausible outcomes from the screening protocol, which can be used to guide further optimization.

VialSolventBaseConversion (%)Observations
1TolueneTEA45%Some product, significant starting material remaining.
2TolueneDIPEA30%Slower reaction, likely due to sterics of DIPEA.
3THF TEA 95% Clean reaction, high conversion.
4THFDIPEA70%Good conversion, but slower than with TEA.
5MeCNTEA80%High conversion, some minor byproducts observed.
6MeCNDIPEA65%Moderate conversion.

Interpretation: Based on these hypothetical results, the combination of Triethylamine (TEA) in Tetrahydrofuran (THF) is the most promising condition. It provides the cleanest reaction with the highest conversion. The more polar solvent MeCN also works well but may promote side reactions. The nonpolar Toluene appears insufficient to drive the reaction to completion under these conditions. The less sterically hindered base, TEA, consistently outperforms DIPEA.

Conclusion and Best Practices

The successful Sonogashira coupling of a moderately reactive substrate like 1-Bromo-4,4-dimethylcyclohex-1-ene is a testament to the importance of rational condition screening.

  • Base Selection is Critical : For this substrate, an amine base like Triethylamine is highly effective. Its basicity is sufficient for alkyne deprotonation without being overly aggressive, and its smaller steric profile compared to DIPEA allows for faster reaction kinetics.

  • Solvent Polarity Matters : A moderately polar aprotic solvent like THF provides the ideal environment. It ensures all components are solubilized while minimizing undesirable coordination to the catalyst, striking a perfect balance for high reactivity and a clean reaction profile.

  • Systematic Screening is Key : A matrix-based approach to screen a small, diverse set of bases and solvents is an invaluable and resource-efficient strategy to quickly identify a lead condition for further optimization.

  • Inert Conditions : For reproducible and high-yielding results, the exclusion of oxygen and moisture is paramount. Oxygen can promote the undesirable homocoupling of alkynes (Glaser coupling) and destabilize the Pd(0) catalyst.[1]

By understanding the mechanistic roles of the base and solvent and employing a logical optimization workflow, researchers can reliably overcome the challenges associated with less reactive vinyl bromides and successfully synthesize a wide array of valuable alkynylated products.

References

  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Chemistry Hall. (2022, March 3). Sonogashira reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Doustdar, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6593-6622. DOI: 10.1039/D0RA10575A. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Retrieved from [Link]

  • ResearchGate. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

  • ACS Publications. (2007). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 72(15), 5874-5877. Retrieved from [Link]

  • ACS Publications. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis, 1(11), 1545-1557. Retrieved from [Link]

  • Pendidikan Kimia. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • ResearchGate. (2021). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

Sources

Method

Conditions for forming (4,4-dimethylcyclohex-1-en-1-yl)magnesium bromide

Application Note: Optimized Synthesis of (4,4-dimethylcyclohex-1-en-1-yl)magnesium bromide Executive Summary This application note details the conditions for generating (4,4-dimethylcyclohex-1-en-1-yl)magnesium bromide (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of (4,4-dimethylcyclohex-1-en-1-yl)magnesium bromide

Executive Summary

This application note details the conditions for generating (4,4-dimethylcyclohex-1-en-1-yl)magnesium bromide (1) , a critical vinylic nucleophile often employed in the synthesis of terpenoids, retinoids, and Taxol A-ring synthons.

Unlike alkyl halides, the precursor 1-bromo-4,4-dimethylcyclohex-1-ene (2) possesses a chemically inert vinylic C–Br bond (


-hybridized), resulting in significant induction latency. This latency poses a severe safety risk: accumulation of unreacted halide followed by a sudden, autocatalytic thermal runaway.

This guide presents two validated protocols:

  • Method A (Direct Insertion): Optimized for bulk scale-up using thermal initiation and entrainment.

  • Method B (Mg-Halogen Exchange): A high-precision method using Turbo Grignard (iPrMgCl·LiCl) for sensitive substrates or small-scale library synthesis.

Strategic Analysis: The Vinylic Challenge

The formation of reagent (1) is governed by the stability of the vinylic radical intermediate and the strength of the C-Mg bond.

ParameterImpact on SynthesisMitigation Strategy
C-Br Bond Strength High (approx. 90 kcal/mol). Difficult to rupture.Use THF (higher reflux temp than Et₂O) and chemical activators (

, DIBAL-H).
Induction Period Long and unpredictable. Risk of "sleeping" reaction.Entrainment: Use a sacrificial alkyl halide (e.g., 1,2-dibromoethane) to scour the Mg surface.
Side Reactions Wurtz Homocoupling (Dimerization) is favored at high T.Maintain high dilution (1.0 M max) and slow addition rates.
Sterics The 4,4-dimethyl group is remote but affects solubility.Ensure THF is used; the gem-dimethyl group increases lipophilicity.

Protocol A: Direct Insertion (Thermal/Entrainment)

Recommended for multigram to kilogram scale synthesis where cost is a driver.

Materials
  • Substrate: 1-bromo-4,4-dimethylcyclohex-1-ene (dried over molecular sieves).

  • Metal: Magnesium turnings (Grignard grade, >99.8%).

  • Solvent: Anhydrous THF (Tetrahydrofuran), H₂O < 50 ppm.

  • Activator: 1,2-Dibromoethane (EtBr₂).

Step-by-Step Methodology
  • Apparatus Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel.

    • Flush continuously with Argon (Ar) or Nitrogen (

      
      ).
      
  • Magnesium Activation:

    • Charge Mg turnings (1.2 equiv vs bromide) into the flask.

    • Critical Step: Dry stir the Mg under Ar for 15 minutes to create friction and expose fresh metal surfaces.

  • Entrainment (The "Kick-Start"):

    • Add enough THF to just cover the Mg turnings.[1]

    • Add 0.05 equiv of 1,2-dibromoethane .

    • Observation: Look for ethylene gas evolution (bubbles) and a temperature spike. This indicates the oxide layer is breached.

  • Reaction Initiation:

    • Dissolve the substrate (2) in THF (concentration ~1.0 M).[2][3]

    • Add 10% of the substrate solution to the activated Mg.

    • Heat the mixture to varying reflux (approx. 66°C).

    • Stop Condition: If the solution does not turn turbid/grey within 10 minutes, add a crystal of Iodine (

      
      ). Do not proceed  until initiation is confirmed (exotherm).
      
  • Propagation:

    • Once reflux is self-sustaining, remove the external heat source.

    • Add the remaining substrate solution dropwise.

    • Rate Control: Adjust addition to maintain a gentle reflux. Note: If reflux stops, stop addition immediately and re-initiate with heat.

  • Completion:

    • After addition, reflux externally for 2 hours to drive the conversion of the stubborn vinylic bromide.

    • Cool to room temperature.[4][5] Filter through a glass frit (under Ar) to remove excess Mg.

Protocol B: Magnesium-Halogen Exchange (Turbo Grignard)

Recommended for high-value synthesis, kinetic studies, or when functional group tolerance is required.

Mechanism: Rapid exchange between an isopropyl magnesium species and the vinylic bromide, driven by the formation of a more stable Grignard and the thermodynamic sink of iPr-Br.

Materials
  • Reagent: iPrMgCl·LiCl (1.3 M in THF) - "Turbo Grignard".

  • Substrate: 1-bromo-4,4-dimethylcyclohex-1-ene.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Setup:

    • Flame-dry a Schlenk flask under Argon.

    • Charge with substrate (2) (1.0 equiv).[3]

    • Dissolve in anhydrous THF (0.5 M concentration).

  • Exchange Reaction:

    • Cool the solution to 0°C (Ice/Water bath). Note: Unlike aryl bromides, vinylic bromides exchange slower, so -78°C is often too cold.

    • Add iPrMgCl·LiCl (1.1 equiv) dropwise via syringe over 5 minutes.

  • Incubation:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 2–4 hours.

    • Monitoring: Aliquot 0.1 mL, quench with

      
      , and check via NMR or GC-MS. Disappearance of the bromide peak and appearance of the deuterated olefin confirms exchange.
      
  • Outcome:

    • This method generates the target Grignard (1) with >95% yield and minimal homocoupling side products.

Quality Control: Titration Protocol

Never assume the theoretical concentration.

Method: Salicylaldehyde Phenylhydrazone Titration

  • Dissolve roughly 100 mg of salicylaldehyde phenylhydrazone (weighed precisely) in 5 mL dry THF. The solution is yellow .[2]

  • Add the Grignard solution dropwise via a volumetric syringe.

  • Endpoint: The solution turns bright orange (formation of the dianion).

  • Calculation:

    
    
    

Mandatory Visualization

Figure 1: Reaction Workflow & Logic Gate

This diagram illustrates the critical decision points during the synthesis to prevent safety incidents.

G Start Start: 1-bromo-4,4-dimethylcyclohex-1-ene Choice Select Method Start->Choice Direct Method A: Direct Insertion (Mg Turnings / THF) Choice->Direct Bulk Scale Exchange Method B: Mg-Halogen Exchange (Turbo Grignard) Choice->Exchange High Purity / Small Scale Activate Activation: Add 1,2-Dibromoethane Wait for bubbles (Ethylene) Direct->Activate Initiate Add 10% Substrate + Heat Activate->Initiate Check Exotherm Observed? Initiate->Check Reflux Propagate: Dropwise Addition Maintain Reflux (66°C) Check->Reflux Yes Fail STOP: Add Iodine or Re-dry THF Do NOT accumulate substrate Check->Fail No Product Target: (4,4-dimethylcyclohex-1-en-1-yl)MgBr Reflux->Product Fail->Activate Retry Mix Mix Substrate + iPrMgCl·LiCl Temp: 0°C to RT Exchange->Mix Mix->Product QC QC: Titration (Salicylaldehyde) Product->QC

Caption: Operational logic flow for the synthesis of vinylic Grignard reagents, highlighting the critical safety check during thermal initiation.

Figure 2: Mechanistic Pathway (SET vs Exchange)

Mechanism Substrate R-Br (Vinylic) MgSurface Mg(0) Surface Substrate->MgSurface Method A Turbo iPrMgCl·LiCl Substrate->Turbo Method B SET Single Electron Transfer (SET) MgSurface->SET Radical [R• •MgBr] SET->Radical Grignard R-MgBr (Target) Radical->Grignard Recombination Complex Ate-Complex Intermediate Turbo->Complex Complex->Grignard - iPrBr

Caption: Comparison of the radical-based oxidative addition (Method A) versus the concerted halogen-metal exchange (Method B).

References

  • Knochel, P., et al. (2004).[6] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.

  • Organic Syntheses. (1998). "Preparation of Vinylmagnesium Bromide." Org.[2][4][7] Synth. Coll. Vol. 9, p. 765.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie.

  • Love, B. E., & Jones, E. G. (1999). "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry.

Sources

Application

Application Note: Synthesis of Substituted Cyclohexenes from 1-Bromo-4,4-dimethylcyclohex-1-ene

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic methodologies for the functionalization of 1-Bromo-4,4-dimethylcyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic methodologies for the functionalization of 1-Bromo-4,4-dimethylcyclohex-1-ene. This versatile vinyl bromide serves as a valuable starting material for creating a diverse array of substituted cyclohexene scaffolds, which are prevalent in biologically active molecules and advanced materials. This note details field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), nucleophilic substitution reactions, and the formation and utilization of Grignard reagents. Each section offers step-by-step experimental procedures, discusses the underlying scientific rationale for methodological choices, and presents data in accessible formats to facilitate direct application in a laboratory setting.

Introduction

Substituted cyclohexene rings are a cornerstone of modern organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install a variety of substituents onto this six-membered ring allows for the fine-tuning of molecular properties, including biological activity, solubility, and material characteristics.

1-Bromo-4,4-dimethylcyclohex-1-ene is an exceptionally useful and commercially available starting material for accessing this chemical space.[1][2] The gem-dimethyl group provides steric hindrance that can influence reaction selectivity and prevents aromatization, thereby locking the cyclohexene conformation. The vinyl bromide moiety is primed for a wide range of transformations, most notably metal-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. This guide outlines several robust and reproducible strategies to leverage this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.[3] For a vinyl bromide substrate like 1-Bromo-4,4-dimethylcyclohex-1-ene, these reactions offer a direct and efficient route to introduce aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substituted Cyclohexenes

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning methodology that forges a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[4] Its popularity stems from mild reaction conditions, high functional group tolerance, and the low toxicity of boron-containing reagents.[5]

Scientific Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The cycle's key steps are: 1) Oxidative Addition of the vinyl bromide to the Pd(0) catalyst, 2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and 3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction, while the base is required to activate the boronic acid for transmetalation.

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product & Workup Start_Bromo 1-Bromo-4,4-dimethyl- cyclohex-1-ene Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start_Bromo->Catalyst Start_Boronic Aryl/Heteroaryl Boronic Acid Start_Boronic->Catalyst Product 4,4-Dimethyl-1-aryl- cyclohex-1-ene Catalyst->Product Heat Base Aqueous Base (e.g., Na₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4,4-Dimethyl-1-phenylcyclohex-1-ene

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 g, 5.29 mmol), phenylboronic acid (0.77 g, 6.35 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.30 g, 0.26 mmol, 5 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add toluene (20 mL) followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (8 mL).

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to 85-90 °C in an oil bath for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (eluting with hexanes) to yield the title compound as a colorless oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Scope of Suzuki-Miyaura Coupling

EntryAryl Boronic AcidProductTypical Yield (%)
1Phenylboronic acid4,4-Dimethyl-1-phenylcyclohex-1-ene85-95
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-4,4-dimethylcyclohex-1-ene80-90
33-Pyridinylboronic acid3-(4,4-Dimethylcyclohex-1-en-1-yl)pyridine70-85
42-Thienylboronic acid2-(4,4-Dimethylcyclohex-1-en-1-yl)thiophene75-88
Sonogashira Coupling for Alkynyl Substituted Cyclohexenes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. This reaction is invaluable for synthesizing conjugated enynes, which are important precursors in natural product synthesis and materials science.[6] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[7]

Scientific Rationale: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination). The copper cycle's role is to react with the terminal alkyne and an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-vinyl complex, facilitating the key C-C bond formation. Modern protocols sometimes use copper-free conditions, although these may require specific ligands or conditions.[8]

Experimental Protocol: Synthesis of 1-(Ethynyltrimethylsilyl)-4,4-dimethylcyclohex-1-ene

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 g, 5.29 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.18 g, 0.26 mmol, 5 mol%), and copper(I) iodide (0.05 g, 0.26 mmol, 5 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (TEA, 3 mL). Stir to dissolve the solids.

  • Substrate Addition: Add (trimethylsilyl)acetylene (0.62 g, 6.35 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature for 16 hours. The formation of a triethylammonium bromide precipitate is typically observed.

  • Workup: Filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography (silica gel, eluting with 1-2% ethyl acetate in hexanes) to obtain the desired product.

Nucleophilic Substitution Reactions

While less common on unactivated vinyl halides, certain powerful nucleophiles can displace the bromide, particularly with the aid of a suitable catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] It allows for the coupling of amines with vinyl halides to produce enamines, which are versatile synthetic intermediates.[10]

Scientific Rationale: Similar to C-C coupling reactions, the mechanism involves oxidative addition of the vinyl bromide to a Pd(0) complex. The amine then coordinates to the palladium, and after deprotonation by a strong base (e.g., sodium tert-butoxide), reductive elimination forms the C-N bond and the enamine product. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.

Experimental Protocol: Synthesis of N-(4,4-Dimethylcyclohex-1-en-1-yl)morpholine

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (48 mg, 0.053 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 61 mg, 0.106 mmol, 4 mol%), and sodium tert-butoxide (0.38 g, 3.97 mmol, 1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add 1-Bromo-4,4-dimethylcyclohex-1-ene (0.5 g, 2.64 mmol) and morpholine (0.28 g, 3.17 mmol, 1.2 equiv).

  • Solvent and Execution: Add anhydrous toluene (10 mL), seal the tube, and heat in an oil bath at 100 °C for 18 hours.

  • Workup and Purification: Cool to room temperature, dilute with ether, and filter through Celite. Concentrate the filtrate and purify by column chromatography to yield the enamine product.

Grignard Reagent Formation and Subsequent Reactions

The conversion of the vinyl bromide to a Grignard reagent transforms the electrophilic carbon into a potent nucleophile, opening a completely different avenue for functionalization.[11]

Formation of 4,4-dimethylcyclohex-1-en-1-ylmagnesium bromide

Grignard reagents are formed by the reaction of an organohalide with magnesium metal in an ether solvent.[11] The reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and react readily with protic solvents like water.[12]

Scientific Rationale: The magnesium metal inserts into the carbon-bromine bond in an oxidative process.[12] This reverses the polarity of the carbon atom (a concept known as "umpolung"), making it nucleophilic. A small amount of an activator like iodine or 1,2-dibromoethane is often used to clean the magnesium surface and initiate the reaction.[12]

Grignard_Formation Start_Bromo 1-Bromo-4,4-dimethyl- cyclohex-1-ene Grignard Vinyl Grignard Reagent (R-MgBr) Start_Bromo->Grignard + Mg⁰ in THF Mg_Metal Magnesium Turnings (Mg⁰) Mg_Metal->Grignard Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard Product Substituted Cyclohexenol Product Grignard->Product + Electrophile (E⁺) Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product

Caption: Formation and reaction pathway of the vinyl Grignard reagent.

Experimental Protocol: Formation and Reaction with an Electrophile (Benzaldehyde)

  • Apparatus Preparation: Assemble a three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Initiation: Place magnesium turnings (0.19 g, 7.92 mmol, 1.5 equiv) in the flask. Add a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 g, 5.29 mmol) in anhydrous THF (15 mL). Add a small portion (~1 mL) of this solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 1 hour.

  • Reaction with Electrophile: Cool the newly formed Grignard solution in an ice bath. Add a solution of benzaldehyde (0.56 g, 5.29 mmol) in anhydrous THF (5 mL) dropwise.

  • Quenching and Workup: After stirring for 1 hour at room temperature, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.

Table 2: Representative Electrophiles for Grignard Reaction

EntryElectrophileProduct Type
1BenzaldehydeSecondary Allylic Alcohol
2AcetoneTertiary Allylic Alcohol
3Carbon Dioxide (CO₂)α,β-Unsaturated Carboxylic Acid
4N,N-Dimethylformamide (DMF)α,β-Unsaturated Aldehyde

Conclusion

1-Bromo-4,4-dimethylcyclohex-1-ene stands out as a highly adaptable and valuable building block in synthetic organic chemistry. The protocols detailed in this application note—spanning palladium-catalyzed cross-couplings and Grignard reagent manipulations—provide reliable and scalable pathways to a wide range of functionalized cyclohexene derivatives. By understanding the scientific principles behind these transformations, researchers can effectively troubleshoot and adapt these methods to achieve their specific synthetic goals, accelerating discovery in drug development and materials science.

References

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • PubChem. 1-Bromo-4,4-dimethylcyclohexene. Available at: [Link]

  • University of California, Davis. Experiment 25 – The Grignard Reaction. Available at: [Link]

  • YouTube. The Sonogashira Coupling Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available at: [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • The Journal of Organic Chemistry. [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. Available at: [Link]

  • Physics Forums. Formation of Substitution Product from 1-Bromo-2,6-Dimethylcyclohexane. Available at: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Google Patents. Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • ResearchGate. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. Available at: [Link]

  • PubChem. 1-Bromo-1,4-dimethylcyclohexane. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Available at: [Link]

  • RSC Publishing. Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3. Available at: [Link]

  • SynArchive. Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Heck reactions of cyclic vinyl bromides

Case ID: HR-CVB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting low yield and side reactions in Pd-catalyzed couplings of cyclic vinyl bromides. Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HR-CVB-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting low yield and side reactions in Pd-catalyzed couplings of cyclic vinyl bromides.

Diagnostic Triage: What is killing your reaction?

Before adjusting parameters, we must identify the failure mode. Cyclic vinyl bromides (e.g., 1-bromocyclohexene) present unique geometric constraints compared to acyclic vinyl or aryl halides.

Please compare your crude NMR/GC-MS data to the symptoms below to route your troubleshooting:

SymptomDiagnosisThe "Why" (Root Cause)
Starting Material (SM) Unchanged Catalyst Arrest Oxidative addition into cyclic

bonds is kinetically slower than acyclic equivalents due to ring strain and steric shielding.
SM Consumed

Cycloalkene
Protodehalogenation The Pd-Ar/Vinyl intermediate is capturing a hydride (from solvent or base) instead of the alkene. Often indicates failed migratory insertion.
Product is a mix of isomers Chain Walking

-Hydride elimination is reversible. The Pd-H species re-inserts into the product, moving the double bond around the ring or conjugation system.
Black Precipitate (Early) Pd Black Formation Ligand dissociation is too fast; the active

species is aggregating before oxidative addition can occur.

Interactive Troubleshooting Workflows

Workflow A: The "Dead Reaction" (Low Conversion)

Issue: The reaction stalls, leaving unreacted cyclic vinyl bromide. Core Fix: Enhance Oxidative Addition & Stability.

  • The "Jeffery Conditions" Upgrade: For cyclic vinyl bromides, the "neutral" pathway (standard phosphines) is often too sluggish. You need to switch to the cationic pathway or stabilize the coordinatively unsaturated species.

    • Action: Add Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1.0 equiv).

    • Mechanism:[1][2][3][4][5] The halide anions stabilize the

      
       species and prevent aggregation, while the ammonium cation acts as a phase transfer catalyst, increasing the effective concentration of the base [1].
      
  • Ligand Switch: Standard

    
     is often insufficient for sterically demanding cyclic vinyl halides.
    
    • Recommendation: Switch to

      
        (highly active for bromides) or dppf  (large bite angle, enforces reductive elimination).
      
    • Alternative:Pd-NHC complexes (e.g., PEPPSI-IPr) promote difficult oxidative additions due to the strong

      
      -donating carbene [2].
      
Workflow B: The "Wrong Isomer" (Regio-scrambling)

Issue: You desire the 1,3-diene (conjugated), but you observe double bond migration into the ring or de-conjugation. Core Fix: Suppress Reversible


 Elimination.
  • The Silver Effect:

    • Action: Add

      
        or 
      
      
      
      (1.0–2.0 equiv) instead of standard bases.
    • Mechanism:[1][2][3][4][5] Silver sequesters the bromide ion (

      
       precipitates). This forces the reaction through a cationic Pd pathway . The cationic intermediate coordinates the alkene more strongly, accelerating insertion and—crucially—making the 
      
      
      
      -hydride elimination step less reversible, "locking" the kinetic product [3].
Workflow C: Protodehalogenation (Reduction)

Issue: The bromide is replaced by hydrogen (e.g., 1-bromocyclohexene


 cyclohexene).
Core Fix:  Eliminate Hydride Sources.
  • Solvent/Base Audit:

    • Avoid: DMF or DMAc if using weak bases; these can decompose to form hydrides.

    • Switch to: Acetonitrile or Toluene .

    • Radical Check: If you suspect a radical pathway (common with some catalytic cycles), add a radical scavenger like TEMPO to verify. If yield improves (by stopping side reactions) or reaction stops (confirming radical mechanism), you can adjust the catalyst to a pure 2-electron donor type [4].

Visualizing the Failure Pathways

The following diagram maps the decision logic for troubleshooting based on the mechanistic divergence of cyclic vinyl species.

TroubleshootingFlow Start Low Yield in Cyclic Vinyl Bromide Heck CheckSM Is Starting Material Consumed? Start->CheckSM NoConv NO: Catalyst Arrest CheckSM->NoConv No YesConv YES: Side Reactions CheckSM->YesConv Yes Sol1 Add TBAB (Jeffery Cond.) Switch to P(t-Bu)3 NoConv->Sol1 CheckProd Identify Major Byproduct YesConv->CheckProd RedProd Reduced Product (Cycloalkene) CheckProd->RedProd De-brominated IsoProd Isomerized Product (Bond Migration) CheckProd->IsoProd Wrong Isomer Sol2 Dry Solvents Change Base to K2CO3 Avoid DMF RedProd->Sol2 Sol3 Use Ag2CO3 (Cationic Pathway) Reduce Temp Shorten Rxn Time IsoProd->Sol3

Figure 1: Diagnostic decision tree for troubleshooting Heck coupling failures.

Optimized Protocol: The "Jeffery" Standard

Use this protocol as a baseline for 1-bromocycloalkenes coupling with electron-deficient alkenes (e.g., acrylates).

Reagents:

  • 1-Bromocycloalkene (1.0 equiv)

  • Acrylate/Styrene (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%)[6][7]
    
  • Ligand:

    
     (10-20 mol%) OR 
    
    
    
    for sterically hindered substrates.
  • Base:

    
     (2.5 equiv) or 
    
    
    
    (if solubility is an issue).
  • Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv).

  • Solvent: DMF or MeCN (degassed).

Procedure:

  • Setup: Flame-dry a reaction vial/flask. Cool under Argon.

  • Mix: Add

    
    , Phosphine, Base, and TBAB.
    
  • Solvent: Add solvent and stir for 5 mins to pre-form the active catalyst species (solution often turns yellow/orange).

  • Substrates: Add the cyclic vinyl bromide and the alkene.

  • Heat: Heat to 80°C . Note: Cyclic vinyl bromides are thermally sensitive; avoid boiling reflux (100°C+) unless necessary.

  • Monitor: Check TLC/GC at 2 hours. If SM remains but no black Pd is visible, push to 100°C.

Why this works: The TBAB additive stabilizes the "ligandless" Pd nanoparticles that often form when the phosphine cycle is stressed, acting as a reservoir for active catalytic species [5].

Mechanistic Insight: The "Cine-Substitution" Trap

Advanced User Note

In rare cases with cyclic vinyl halides, you may observe cine-substitution , where the new bond forms on the carbon adjacent to the halogen-bearing carbon.

CineMech SM Vinyl Bromide (C1-Br) PdAdd Oxidative Addition (Pd-C1) SM->PdAdd Elim HPdBr Elimination (To Alkyne/Allene) PdAdd->Elim Side Path ReAdd Hydropalladation (Pd-C2) Elim->ReAdd Prod Cine-Product (Subst. at C2) ReAdd->Prod

Figure 2: The Cine-substitution pathway. If you see substitution at the wrong carbon, the mechanism has likely diverted through an elimination-readdition (alkyne/allene) pathway [6].

Fix: This usually happens at very high temperatures or with specific bases.[8] Lower the temperature and switch to a bidentate ligand (dppf) to enforce the standard Heck cycle.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(46), 5209-5212.

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions". Angewandte Chemie International Edition, 51(14), 3314-3332.

  • Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction". Accounts of Chemical Research, 28(1), 2-7.

  • Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective". Organic & Biomolecular Chemistry, 5(1), 31-44.

  • Reetz, M. T., & de Vries, J. G. (2004). "Ligand-free Heck reactions using low Pd-loading". Chemical Communications, (14), 1559-1563.

  • Willis, M. C., et al. (2005).[9] "A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions".[9] Organic & Biomolecular Chemistry, 3, 3094-3095.[9]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Cross-Coupling with 1-Bromo-4,4-dimethylcyclohex-1-ene

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed to address the unique challenges and catalyst deactivation pathways encountered when working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed to address the unique challenges and catalyst deactivation pathways encountered when working with the sterically demanding substrate, 1-Bromo-4,4-dimethylcyclohex-1-ene. As researchers and drug development professionals, you are aware that while cross-coupling is a powerful tool, substrates with significant steric hindrance require carefully optimized conditions to prevent catalyst deactivation and ensure high reaction yields.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting, grounded in mechanistic principles, to help you diagnose and solve issues in your experiments.

Part 1: Understanding the Challenge: The Nature of 1-Bromo-4,4-dimethylcyclohex-1-ene

The primary obstacle presented by this substrate is steric hindrance. The gem-dimethyl group at the C4 position creates a bulky environment that significantly impacts the key steps of the catalytic cycle, particularly the initial oxidative addition of the vinyl bromide to the Pd(0) center. This steric impediment is the root cause of many common failures, such as low conversion rates and catalyst decomposition. An efficient catalytic system must therefore be robust enough to overcome this barrier while remaining stable under the required reaction conditions.

Part 2: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses common initial problems. If your issue persists, proceed to the in-depth troubleshooting guide.

Q1: My reaction shows very low or no conversion of the starting material, even after extended reaction times. What is the most likely cause?

A1: The most probable cause is a slow or inhibited oxidative addition step. The steric bulk of the 4,4-dimethylcyclohexenyl group hinders the approach of the palladium catalyst to the C-Br bond.[1] Your initial catalyst system may not be active enough.

  • Quick Fix: Switch to a catalyst system known for coupling hindered substrates. This typically involves using bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos or XPhos) or N-Heterocyclic Carbene (NHC) ligands.[2] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species necessary for oxidative addition.[2]

Q2: My reaction starts but then stalls, leaving a significant amount of starting material. What should I investigate first?

A2: Reaction stalling often points to catalyst deactivation during the reaction. A common culprit is the formation of inactive palladium species, often visible as a black precipitate (palladium black).[3] This can be caused by ligand degradation or insufficient ligand protection of the palladium nanoparticles. Another possibility is the gradual decomposition of your organoboron reagent, which is a common reason for low yields in Suzuki-Miyaura couplings.[4]

  • Quick Fix: Ensure your reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen). Oxygen can degrade phosphine ligands and the palladium catalyst. Also, consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, to prevent premature protodeboronation.[4]

Q3: I am observing significant formation of a homocoupled product from my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of the organoboron reagent is often promoted by the presence of oxygen or by reaction conditions that favor transmetalation and reductive elimination of two organoboron groups on the palladium center before the vinyl bromide has a chance to react.

  • Quick Fix: Meticulous degassing is critical. Purge your solvent and the reaction vessel thoroughly with an inert gas.[5] You can also try lowering the reaction temperature initially or using a weaker base, as very strong bases can sometimes accelerate unwanted side reactions.

Part 3: Systematic Troubleshooting Guide

When the quick fixes are insufficient, a more systematic approach is required. Identify your primary symptom below and follow the diagnostic workflow.

Symptom A: Low to No Conversion (Starting Material Largely Unreacted)

This indicates a fundamental issue with catalyst activity or the reaction's initiation phase. The primary bottleneck is almost certainly the oxidative addition step.

A Symptom: Low/No Conversion B Is Oxidative Addition Failing? A->B C ACTION: Enhance Catalyst Reactivity 1. Switch to bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). 2. Increase reaction temperature. 3. Use a more reactive Pd(0) source (e.g., a pre-formed Pd(L)n complex). B->C Yes D Is the Pre-catalyst Inactive? B->D No E ACTION: Ensure Pd(0) Formation If using a Pd(II) source (e.g., Pd(OAc)2), ensure conditions facilitate reduction. Some ligands (phosphines) can act as reductants, but this can be unreliable. Consider adding a sacrificial reductant. D->E Yes F Are Reagents/Solvents Contaminated? D->F No G ACTION: Purify All Components 1. Re-purify vinyl bromide (distillation/filtration). 2. Use high-purity, dry solvents. 3. Ensure base is anhydrous and finely powdered. F->G Yes

Caption: Troubleshooting workflow for low conversion.

  • Enhancing Oxidative Addition: The C(sp²)-Br bond of your substrate must insert into the Pd(0) center.[4][6] Steric hindrance makes this the rate-determining step.[6]

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need ligands that are both bulky and highly electron-donating.

      • Bulky Biarylphosphines (Buchwald-type): Ligands like XPhos, SPhos, or RuPhos are designed to stabilize the monoligated Pd(0)L species, which is believed to be the active species in many cross-coupling reactions. This low-coordinate species is highly reactive towards oxidative addition.

      • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are sterically bulky, making them excellent for promoting oxidative addition of challenging substrates.[2]

    • Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier. Monitor for potential product or catalyst decomposition at higher temperatures.

  • Catalyst Activation: Many protocols use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) that must be reduced in situ to the active Pd(0) species.[4] This reduction can be unreliable. If you suspect this is the issue, using a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can provide a more direct entry into the catalytic cycle.

Symptom B: Reaction Stalls or Dies Prematurely

This points to catalyst deactivation pathways becoming dominant over the productive catalytic cycle.

Active_Cycle Productive Catalytic Cycle (Pd(0) <-> Pd(II)) Pd0 Active L-Pd(0) Species Active_Cycle->Pd0 Regeneration Beta_Hydride β-Hydride Elimination (From Coupling Partner) Active_Cycle->Beta_Hydride If R' has β-H Pd_Black Inactive Pd Black (Aggregation) Pd0->Pd_Black Low Ligand Concentration Ligand_Deg Ligand Degradation (e.g., Oxidation, P-C Cleavage) Pd0->Ligand_Deg Presence of O₂, H₂O, or Impurities Inactive_Complex Inactive Pd Complex (e.g., L₂Pd(0)X₂) Pd0->Inactive_Complex Excess Ligand or Side Reactions Side_Product Alkene Side Product + L-Pd(II)-H Beta_Hydride->Side_Product

Caption: Major catalyst deactivation pathways.

  • Palladium Agglomeration (Pd Black): The active, ligand-stabilized Pd(0) species can aggregate into catalytically inactive bulk palladium metal (Pd black), especially at high temperatures or if the ligand concentration is too low or the ligand itself is unstable.[3]

    • Solution: Ensure an appropriate catalyst-to-ligand ratio (typically 1:1 to 1:2 for monoligated systems). Using more robust ligands (NHCs, biarylphosphines) that bind strongly to the palladium center can prevent this.

  • β-Hydride Elimination: This is a common deactivation pathway but requires careful consideration here. The vinyl substrate, 1-bromo-4,4-dimethylcyclohex-1-ene, cannot undergo β-hydride elimination after oxidative addition because its β-carbon is part of a double bond. However, if your organoboron coupling partner is an alkylboronic acid with hydrogens on its β-carbon, the intermediate (Vinyl)Pd(II)-(Alkyl) complex can undergo β-hydride elimination.[7] This consumes the active catalyst and produces an unwanted alkene byproduct.

    • Solution: If coupling with sp³-hybridized centers, choose ligands that promote rapid reductive elimination over β-hydride elimination. Bulky ligands that force the two organic groups together can accelerate the desired C-C bond formation.[2]

  • Role of the Base: The base is essential for activating the boronic acid for transmetalation.[2][8] However, an inappropriate base can cause problems.

    • Insolubility: If the base (e.g., K₃PO₄, K₂CO₃) is not soluble in the reaction medium, it can lead to poor reproducibility. Using a solvent system where the base has some solubility or ensuring the base is a very fine powder can help.[1]

    • Base-Sensitivity: Some boronic acids or functional groups on your substrates may be sensitive to strong bases, leading to decomposition. In such cases, a milder base like KF or CsF may be beneficial.[8]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.
Ligand SPhos, XPhos, or IPrProven bulky, electron-rich ligands for hindered substrates.
Pd:Ligand Ratio 1:2.2Ensures sufficient ligand to stabilize the catalyst and prevent aggregation.
Base K₃PO₄ or K₂CO₃ (finely ground)Strong, non-nucleophilic bases effective in many Suzuki couplings.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1)Aprotic organic solvent with a small amount of water to aid in dissolving the base and facilitating transmetalation.
Temperature 80-110 °CProvides sufficient energy for oxidative addition without excessive decomposition.
Atmosphere Argon or NitrogenCrucial to prevent oxidation of the catalyst and ligands.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Robust Cross-Coupling Reaction

This protocol emphasizes the rigorous exclusion of oxygen.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the boronic acid or ester (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium precatalyst/ligand mixture.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Degassing: Add the degassed organic solvent (e.g., toluene) followed by the degassed water via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Substrate Addition: Add the 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equivalent) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under positive argon pressure) and analyzing by TLC, GC-MS, or LC-MS.

Protocol 2: Diagnostic Ligand Screening Experiment

Use this protocol to quickly identify an effective ligand for your specific coupling partners.

  • Stock Solution Preparation: Prepare a stock solution of your degassed solvent containing the 1-Bromo-4,4-dimethylcyclohex-1-ene and the organoboron reagent. Prepare a separate stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃).

  • Array Setup: In an array of reaction vials (e.g., in a multi-well plate), add the appropriate amount of base and the specific ligand to be tested to each vial.

  • Inerting: Place the array under an inert atmosphere.

  • Dispensing: Dispense the palladium stock solution and the substrate stock solution to each vial.

  • Reaction & Analysis: Seal the array and heat for a set amount of time (e.g., 4 hours). Cool the reactions, quench, and analyze the conversion in each vial by a high-throughput method like LC-MS to determine the most effective ligand.

References

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZYP5WhiUALTXykGFoaXco_Xpi3Jm0AKONrwlUcllfUR5rlzBDg3cFX9M_ajfPzM0Znfe5ILdm3ubJmsY_sJmqZYYdIwy2mZHcBPmhLSEJOXBb-BbAroKfTgyU51IJYmDTL8pdpD-was9Jv_iEmOnjsKuHYRoFZOrELngb-hTOs-IcxFc5UnDzW8cf5BB1rn21cqW2m_kVSIPNDOYXddDGPTbr9LA4W3G0APsR9snt5QGKrPvJx99FXv5t_bRA3CKe6qa5bM3k2Ye8WfDtvw==
  • The Suzuki Reaction - Chem 115 Myers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbYadAcHkjhk4KkE1Lz-hRLKRGgHk55_rven-SD5k_iE_7JNfkwugSOhv6UpiNH6FoPNncXNmBmXJy99THfDb9SbZEza_ajAXH6SimV-LZfYYG8hA_7pS6dzIKN_UIlzWZ2JU6-yYToZU_nBCeFtJWmdhk
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv-tqL_vh4saVDKlvGd24rK_1v6kORevkEu2i8Yxzv4Lsn30S9zIVevkiqazVMmIb8AjnMz_lPgn7XtYAULkLIFTKDLjG04LjoBW8s3ZO_bzijSGsvfLFFA5PDcbpZV9SJAuJOFGLngb0tGg5QCJEoTv6MJah-If0ERuTZolCJQUMZwnkwQ_TkhLtfB7wbgUyWDBs6XdWiE_tl_D59-ETQTun2JvESL-9KheAkabrLg4H4gTi7ug==
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG07_1JzvUutsMnJJgp99WSJ0DkzEPP2dwmKMIleJ0CnLgdobPPQKX9VZLTBgaheJiAbD9AJhqLYMFll_mfqGMQzkGdZgck1t-rQkHn9JZNzNl_ocnfXB1S2S5Q9w7e8OdSqAsOpCwDZdrMfCG1_9jxcdnONGkR2qBF4AMO637hwwS6tt5qWneI2g==
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC-iAkEevtXI6zgPYHIHh4msZIGqDgOSemZEgSNMfjrlvIz1SqHqUd0OSncivKkDxu4LpyyJGq9ewS-wy4IyQ1jRCNzlx1p-8vjbwNlgg2pOjGUVwFN7wipvZTVOgZg2nK4ge-CBMbSnemEcbSVX9DdhTrRtfnmKKTzlBV_QR6QOTUZo_KyM_1aQs4oMHZZCmjM-VnZ40IX_mD-sO52vf6vJdhI7Y1yCXSpvg2jt1DHXM7StpcwMIrIpDSJfNTrNLArlj0CCymE8zdzRzX4_ctvjJzhlO2e_xHVDHqwmouLzM5dA==
  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_QLdxQGUwvy9DoXnirBO-208OTLOX_I7JA_tA-Ilv51jR-eqTUoagPM6USvOyRZXr06LWOL0ds1s-SawlYZ6ADEMwrNCAlZeknX6ZdDCpgIJ_szt5lypLQbvXCXSycc5wjbyWs3it4p5dHEbCnIptRBMlUS-f7zImatk88JN6sr7dQigJPy9rG1sIQO7CLEPIl_SvF5QTwM6fmHRhR6m98-ZA75NP3Wu_xTmexU9PT4NgWkVTW9rQuLJPa1yegfLZlGdYN_I2xw==
  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9twiIKKSkTc6FFF8qt7KJmhArc41OlyB-FnJzXOqlfcAYuTdAbV_4PqqZvlKmTQGh4a5_8T7tjsm0wbGP-4iqZnFxc_kSQgh8TVBUFsDkshWs5IOWhrFSy53LRZmVZb1guHWh1TMeXwqQykkyDljWgfL5mk3tUgqGa_dZyrxZHQ==
  • Suzuki reaction - Wikipedia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zBCFW2FkXtgDosgWihbLGSkfDwpyJq_34xzAcYA9Y56oym8lKy0BR-CXfKHGi_Ntm2eE6RD0xrDGDby-UrxcP6M04eAvfu_j21Ag6t1coSuQ0DiRhfX_q3dTEz_o71dPqTrgBlT1YA==
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsyoU0559HCs_Mv5AnxOz1OPcO-GTgs6AENmoOt1KYrWLNd1r6En-8U4Rg7T9h9MXYLAqsnQPdgDYJaScES75aBYPbYjDpzEcgFJspvr9YLfiDHBwxWgFdGsup6HNIIi4Ba2TEwlw=
  • Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF | Organometallics - ACS Publications.
  • β-hydride elimination in palladium-catalyzed reactions - ResearchGate. (2025).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHiY1M8WMQwyOeLSvEuZQ5IHVkiWHiDaKORcqytjtRs3l2wJ7y3cGmAknj6SVv9_IMxPTI_WWMsHRMKIupAeiBTKRSF702veZwuypvPZuInW0SxnCFX4EvLYl28O7o4w-6zjHgSJySb_2uJftkRCc8xQlZtb_KIurzaOHAUQZkUN_smjEmXv33HfzDdoJzVcGv6kNiKpQrDl3T5fNMJ1gQcd9YRAs97sV7hRzOy-gBDlGbD9LflwUzD_CuYksq3j1upi4lji2HsiTfQJcWNes6myt6Ixwqg==
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing).
  • Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF - ResearchGate. (2025).
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ-kyRd2yii_K53lEnotgfF_qNUleVy-X6EExurIkmhpkN6X489ojuhQN0Hpy6GHStLRY8WJ1uZekSG4pQE36KcxD7lDXq41zEbMaI9IC9n3m4cdsuZG22l8KH8T9sl7IU0rx1akSGg7ypHYxd-k0HfElQlvHQA_OuxBEGsan0JIkdzk59ZasXVIxoB2VoG-l7OHOgCJP0SurXB9nM
  • β-Hydride elimination - Wikipedia.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
  • C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment | Request PDF - ResearchGate.
  • β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies - ChemRxiv.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis. (2024).
  • Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. (2025).
  • Synthesis of Tetrasubstituted Allenes via Palladium-Catalyzed Cross-Coupling of Vinyl Bromides with Diazo Compounds | ChemRxiv.
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH.
  • Reductive Elimination and Dissociative β-Hydride Abstraction from Pt(IV) Hydroxide and Methoxide Complexes | Organometallics - ACS Publications.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Mechanism of reductive elimination. Reaction of alkylpalladium(II) complexes with tetraorganotin, organolithium, and Grignard reagents. Evidence for palladium(IV) intermediacy | Journal of the American Chemical Society.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Alkyl Electrophiles in Pd-Catalyzed Cross-Coupling Reactions - Wipf Group.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube. (2025).
  • Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates | CCS Chemistry - Chinese Chemical Society. (2021).
  • 14.1.3: Reductive Elimination - Chemistry LibreTexts. (2026).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Why can't beta-hydride elimination occur in vinyl, or alkenyl, metal complexes? : r/chemistry - Reddit.
  • Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination - PMC - NIH.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020).
  • Reductive Elimination.

Sources

Troubleshooting

Technical Support Center: Navigating the Chemistry of 1-Bromo-4,4-dimethylcyclohex-1-ene

Welcome to the technical support center for 1-Bromo-4,4-dimethylcyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4,4-dimethylcyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the handling and reactivity of this versatile vinyl bromide. Our goal is to empower you with the knowledge to anticipate and overcome experimental challenges, ensuring the integrity and success of your synthetic endeavors.

I. Understanding the Substrate: Key Characteristics of 1-Bromo-4,4-dimethylcyclohex-1-ene

1-Bromo-4,4-dimethylcyclohex-1-ene is a substituted vinyl bromide with specific structural features that dictate its reactivity. The bromine atom is attached to an sp²-hybridized carbon of the cyclohexene ring, and the gem-dimethyl group at the C4 position influences the conformational stability of the ring.

PropertyValue
Molecular Formula C₈H₁₃Br[1][2]
Molecular Weight 189.09 g/mol [1]
CAS Number 1020253-13-7[2]

The primary challenge in reactions involving this substrate is its propensity to undergo dehydrobromination, an elimination reaction that leads to the formation of an alkyne or a conjugated diene. Understanding the factors that promote this side reaction is crucial for designing successful synthetic strategies.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and reactivity of 1-Bromo-4,4-dimethylcyclohex-1-ene.

Q1: What is dehydrobromination and why is it a concern with this compound?

A1: Dehydrobromination is an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbon atoms, typically facilitated by a base.[3][4] For 1-Bromo-4,4-dimethylcyclohex-1-ene, this can lead to the formation of 4,4-dimethylcyclohexyne or 1,2-dibromo-4,4-dimethylcyclohexene. This is a significant concern as it diverts the reaction from the desired substitution pathway, reducing the yield of the target product.

Q2: What are the primary factors that influence the rate of dehydrobromination?

A2: The rate of dehydrobromination is primarily influenced by four key factors:

  • Base Strength and Steric Hindrance: Stronger bases and sterically hindered bases favor elimination reactions.[4][5]

  • Temperature: Higher temperatures generally favor elimination over substitution.[6][7]

  • Solvent Polarity: The choice of solvent can influence the reaction pathway.

  • Substrate Structure: The stereochemistry of the substrate can play a role in the feasibility of the elimination reaction.

Q3: Can 1-Bromo-4,4-dimethylcyclohex-1-ene undergo substitution reactions?

A3: While susceptible to elimination, this vinyl bromide can undergo substitution reactions, such as Suzuki, Stille, and Sonogashira couplings, under carefully controlled conditions. The key is to select reagents and reaction parameters that minimize the competing dehydrobromination pathway. Vinyl halides are generally less reactive in SN1 and SN2 reactions compared to their alkyl halide counterparts.[8]

Q4: How does the gem-dimethyl group at the C4 position affect the reactivity of the molecule?

A4: The gem-dimethyl group at the C4 position "locks" the conformation of the cyclohexene ring, influencing the orientation of the adjacent protons. This can affect the stereoelectronic requirements for elimination reactions. In cyclohexane systems, bulky substituents prefer to occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[9]

III. Troubleshooting Guide: Preventing Dehydrobromination

This guide provides a systematic approach to troubleshooting and preventing unwanted dehydrobromination during your experiments.

Issue 1: Low Yield of Desired Product with Significant Alkyne/Diene Byproduct Formation

Root Cause Analysis: This is a classic sign that dehydrobromination is the dominant reaction pathway. The likely culprits are the choice of base, reaction temperature, or both.

Corrective Actions:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic, and sterically hindered bases are often used to promote elimination. To suppress this, consider using a weaker base or a less sterically hindered one, depending on the desired reaction. For instance, in a coupling reaction, a milder base like a carbonate or phosphate may be preferable to a strong alkoxide. The use of bulky bases tends to favor the formation of the "anti-Zaitsev" (less substituted) alkene.[10]

  • Temperature Control: Elimination reactions are entropically favored and are therefore more prevalent at higher temperatures.[7][11][12] Running the reaction at a lower temperature can significantly shift the equilibrium towards the desired substitution product.[6][13] It is often beneficial to start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it to the optimal temperature for the desired transformation.[14]

  • Solvent Choice: The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO can favor E2 reactions. Consider using a less polar solvent if compatible with your reaction.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up three parallel reactions in identical flasks with the same concentrations of reactants and reagents.

  • Run the first reaction at your standard temperature, the second at a moderately lower temperature (e.g., 10-15 °C lower), and the third at a significantly lower temperature (e.g., 0 °C or -20 °C).

  • Monitor the progress of each reaction by TLC or GC-MS at regular intervals.

  • Analyze the product distribution in each reaction to determine the optimal temperature for maximizing the yield of the desired product while minimizing dehydrobromination.

Issue 2: Inconsistent Reaction Outcomes

Root Cause Analysis: Inconsistent results can stem from variations in reagent quality, reaction setup, or subtle changes in reaction conditions.

Corrective Actions:

  • Reagent Purity: Ensure the purity of your 1-Bromo-4,4-dimethylcyclohex-1-ene and other reagents. Impurities can sometimes catalyze side reactions. Commercial vinyl bromide may contain inhibitors like hydroquinone methyl ether.[15]

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Strict Temperature Control: Use a reliable cooling bath or cryostat to maintain a consistent temperature throughout the reaction.

Diagram: Troubleshooting Workflow

G start Low Yield or Inconsistent Results check_temp Is the reaction temperature too high? start->check_temp check_base Is the base too strong or hindered? check_temp->check_base No lower_temp Action: Lower reaction temperature check_temp->lower_temp Yes check_solvent Is the solvent favoring elimination? check_base->check_solvent No change_base Action: Use a weaker or less hindered base check_base->change_base Yes check_purity Are reagents pure and the atmosphere inert? check_solvent->check_purity No change_solvent Action: Try a different solvent system check_solvent->change_solvent Yes check_purity->start No, re-evaluate purify_reagents Action: Purify reagents and use inert atmosphere check_purity->purify_reagents Yes success Problem Resolved lower_temp->success change_base->success change_solvent->success purify_reagents->success E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants 1-Bromo-4,4-dimethylcyclohex-1-ene + Base TS [Base---H---C---C---Br]‡ Reactants->TS Concerted Step Products 4,4-Dimethylcyclohexyne + H-Base⁺ + Br⁻ TS->Products

Caption: The concerted E2 elimination mechanism.

V. Summary Table: Key Parameters to Control Dehydrobromination

ParameterTo Favor SubstitutionTo Favor Elimination (Dehydrobromination)Rationale
Temperature Low (e.g., < 0 °C) [14]High [6][7]Elimination has a higher activation energy but is entropically favored. [7][11]
Base Weak, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃)Strong, sterically hindered (e.g., t-BuOK) [3][4]Strong bases readily abstract protons, initiating elimination.
Solvent Non-polar or polar aprotic (reaction dependent)Polar aprotic (e.g., DMSO, DMF)Polar aprotic solvents can stabilize the transition state of E2 reactions.

By carefully controlling these parameters, you can effectively steer your reaction towards the desired outcome and minimize the formation of unwanted byproducts.

VI. References

  • Fiveable. Dehydrobromination Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. Tetrabutylammonium Fluoride Induced Dehydrobromination of Vinyl Bromides to Terminal Acetylenes. [Link]

  • Chemistry LibreTexts. 10.15: 10-4 Preparation of Alkynes- Elimination Reactions of Dihalides. [Link]

  • Chemistry Stack Exchange. Anti elimination from vinylic halides. [Link]

  • YouTube. Vinyl and Aryl Halides. [Link]

  • Google Patents. CN102234220A - Method for preparing 4-bromo-1,2-xylene.

  • NCBI Bookshelf. 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). [Link]

  • DergiPark. Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. [Link]

  • StudySmarter. Dehydrohalogenation of Alkyl Halides: Meaning, Examples. [Link]

  • Organic Chemistry Portal. Vinyl bromide synthesis by bromination or substitution. [Link]

  • Wikipedia. Dehydrohalogenation. [Link]

  • PubChem. 1-Bromo-4,4-dimethylcyclohexene. [Link]

  • Chemistry Stack Exchange. Elimination from Vinylic Halides. [Link]

  • Chemistry Stack Exchange. When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?. [Link]

  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. [Link]

  • Master Organic Chemistry. Elimination Reactions Are Favored By Heat. [Link]

  • Michigan State University Chemistry. Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. [Link]

  • Chemistry Stack Exchange. Why substitution and elimination reactions are favored respectively at lower and higher temperature?. [Link]

  • PubMed Central. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • YouTube. 06.06 Disubstituted Cyclohexanes and Beyond. [Link]

  • Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]

  • National Institutes of Health. Energy Metabolism Response to Low-Temperature and Frozen Conditions in Psychrobacter cryohalolentis. [Link]

  • ResearchGate. One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction. [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]

  • YouTube. Elimination Reactions Are Favored by Heat. [Link]

  • YouTube. Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. [Link]

  • Unacademy. Dehydrohalogenation of Alkyl Dihalides. [Link]

  • ResearchGate. An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. [Link]

  • YouTube. Conformations of cyclohexane and substituted cyclohexanes. [Link]

  • Radleys. How To Perform Reactions At Low Temperatures. [Link]

  • Organic Chemistry Portal. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. [Link]

  • ChemSynthesis. 1-bromo-3,4-dimethyl-3-cyclohexene-1-carbaldehyde. [Link]

  • PubChem. 1-Bromo-1,4-dimethylcyclohexane. [Link]

Sources

Optimization

Minimizing homocoupling in Suzuki reactions of 1-Bromo-4,4-dimethylcyclohex-1-ene

Topic: Minimizing Homocoupling in Reactions of 1-Bromo-4,4-dimethylcyclohex-1-ene Ticket ID: SUZ-VINYL-GEM-044 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Substrate Analysis User Context: You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Reactions of 1-Bromo-4,4-dimethylcyclohex-1-ene Ticket ID: SUZ-VINYL-GEM-044 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Substrate Analysis

User Context: You are attempting to cross-couple 1-Bromo-4,4-dimethylcyclohex-1-ene (a cyclic vinyl bromide with distal steric bulk).

The Core Challenge: While vinyl bromides are generally excellent substrates for Suzuki-Miyaura coupling, this specific scaffold presents a "Goldilocks" problem:

  • Electrophile Homocoupling (The Diene Dimer): The formation of 1,1'-bi(4,4-dimethylcyclohexenyl). This occurs when the oxidative addition intermediate (

    
    ) accumulates and disproportionates because transmetallation is too slow.
    
  • Nucleophile Homocoupling (The Boronic Dimer): The oxidative coupling of your boronic acid partner. This is driven largely by the presence of oxygen or high-oxidation-state palladium species.

The 4,4-dimethyl group, while not adjacent to the reaction center, locks the cyclohexene ring into a specific conformation, potentially retarding the approach of the nucleophile (boronic acid) during the transmetallation step.

Diagnostic Workflow (Interactive Guide)

Use this decision tree to identify the root cause of your specific homocoupling issue.

Suzuki_Troubleshooting Start START: Identify the impurity Check_Impurity Which dimer is forming? Start->Check_Impurity Boronic_Dimer Boronic Acid Dimer (Biaryl/Bidiene from nucleophile) Check_Impurity->Boronic_Dimer Nucleophile-Nucleophile Halide_Dimer Halide Dimer (1,1'-bi(cyclohexenyl)) Check_Impurity->Halide_Dimer Electrophile-Electrophile O2_Check Is the reaction strictly anaerobic? Boronic_Dimer->O2_Check Ligand_Check Are you using monodentate ligands (e.g., PPh3)? Halide_Dimer->Ligand_Check Degas_Soln SOLUTION: Switch from sparging to Freeze-Pump-Thaw. O2_Check->Degas_Soln No / Unsure Stoich_Check Is Boronic Acid in large excess? O2_Check->Stoich_Check Yes Slow_Add SOLUTION: Slow addition of Boronic Acid (syringe pump). Stoich_Check->Slow_Add Yes (>1.5 equiv) Transmet_Check Is Transmetallation slow? (Base/Solvent issue) Base_Soln SOLUTION: Add water (5-10%). Switch to TlOH or Ag2O (if desperate). Transmet_Check->Base_Soln Ligand_Check->Transmet_Check No (Already using active cat) Ligand_Soln SOLUTION: Switch to bidentate (dppf) or bulky Buchwald (SPhos). Ligand_Check->Ligand_Soln Yes

Caption: Diagnostic logic for identifying the mechanistic origin of homocoupling byproducts in Suzuki reactions.

Critical Parameter Optimization

A. The "Electrophile Homocoupling" (Halide Dimer)

The Mechanism: If you observe the dimer of your cyclohexenyl bromide, the culprit is usually disproportionation .



This happens when the oxidative addition complex sits idle, waiting for the boronic acid to transmetallate.

The Fix: Accelerate Transmetallation

  • Ligand Selection:

    • Recommendation: Use dppf (1,1'-Bis(diphenylphosphino)ferrocene).

    • Why? The large bite angle of dppf enforces a geometry that disfavors the disproportionation pathway and accelerates the reductive elimination of the cross product.

    • Alternative:SPhos or XPhos . These bulky electron-rich ligands facilitate oxidative addition but also protect the Pd center from dimerization.

  • Water is Non-Negotiable:

    • Suzuki coupling requires water to form the reactive boronate species (

      
      ).
      
    • Protocol: Ensure your solvent system is at least 4:1 Organic:Water. Anhydrous conditions often stall transmetallation, leading to halide homocoupling.

B. The "Nucleophile Homocoupling" (Boronic Dimer)

The Mechanism: This is an oxidative process, often termed the "Glaser-type" coupling in this context.



The Fix: Rigorous Deoxygenation

  • Sparging is often insufficient. For sensitive reactions, use the Freeze-Pump-Thaw method (3 cycles).

  • Sacrificial Scavengers: If you cannot eliminate O2 perfectly, adding a small amount of a reductant (like hydroquinone) is a desperate measure, but switching to Pd(0) sources (like

    
    ) rather than Pd(II) salts can reduce the initial oxidative burden.
    

Validated Protocol: The "High-Fidelity" System

This protocol is designed to maximize cross-coupling of sterically modulated vinyl bromides while suppressing both dimerization pathways.

Reagents:

  • Substrate: 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equiv)

  • Boronic Partner: Aryl/Vinyl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: THF/Water (4:1 ratio) or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Solvent Prep: Combine THF and distilled water in a separate flask. Degas vigorously by bubbling Argon for 20 minutes (or freeze-pump-thaw).

  • Solids Assembly: In a reaction vial, add the vinyl bromide, boronic acid, base, and Pd catalyst.

    • Note: If your vinyl bromide is a liquid, add it after the solvent.

  • Evacuation: Seal the vial and evacuate/backfill with Argon 3 times.

  • Initiation: Add the degassed solvent mixture via syringe.

  • Thermal Activation: Heat to 60°C .

    • Why 60°C? Vinyl bromides are reactive.[1][2][3][4][5] Boiling (reflux) often promotes thermal homocoupling. Start mild.

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Troubleshooting: If conversion is <10%, raise to 80°C.

Comparative Data: Ligand Effects on Homocoupling[6]

The following table summarizes expected outcomes based on ligand classes for this specific substrate type.

Ligand ClassExampleCross-Coupling YieldHalide Homocoupling RiskMechanism of Failure
Triphenylphosphine

ModerateHigh Ligand dissociation leads to Pd-clusters and disproportionation.
Bidentate (Large Bite) dppf High Low Rigid bite angle stabilizes Pd(II) intermediate, preventing dimer formation.
Buchwald (Dialkylbiaryl) SPhos Very High LowBulky ligands prevent Pd center aggregation; high activity speeds up cycle.
N-Heterocyclic Carbene PEPPSI-IPrHighModerateExtremely active; can sometimes promote rapid homocoupling if boronic acid is low.

Frequently Asked Questions (FAQs)

Q: I am seeing a spot on TLC that moves slightly faster than my product. Is this the dimer? A: Yes, the diene dimer (from the vinyl bromide) is non-polar and highly conjugated. It usually elutes just above the cross-coupled product on silica. The boronic acid dimer (biaryl) is also non-polar but often fluoresces intensely blue/purple under UV due to extended conjugation.

Q: Can I use a boronic ester (pinacol) instead of the acid to stop homocoupling? A: Yes. Boronic esters transmetallate slower than free acids, which can reduce boronic homocoupling. However, you must ensure sufficient water/base is present to hydrolyze the ester in situ, otherwise, the reaction will stall, leading to halide homocoupling.

Q: Why do you recommend Cesium Carbonate (


)? 
A:  Cesium has a "cesium effect"—it is more soluble in organic solvents than potassium, facilitating the transfer of the hydroxide/carbonate into the organic phase to activate the boronic acid. This keeps the concentration of the "active" boronate high, ensuring the cross-coupling cycle outcompetes the halide homocoupling side-reaction.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Coupling Reactions with 1-Bromo-4,4-dimethylcyclohex-1-ene: A Comparative Yield Analysis

Introduction: The Challenge of Steric Hindrance in Cross-Coupling Chemistry For researchers, scientists, and professionals in drug development, the construction of carbon-carbon and carbon-heteroatom bonds is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Cross-Coupling Chemistry

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in this endeavor.[1] This guide focuses on a particularly challenging substrate: 1-bromo-4,4-dimethylcyclohex-1-ene. The gem-dimethyl group at the C4 position introduces significant steric hindrance, which can dramatically impact reaction kinetics and yields. This document provides a comparative analysis of the potential yields and experimental considerations for various cross-coupling methods with this substrate, drawing upon established principles and data from analogous sterically hindered systems.

The core challenge with 1-bromo-4,4-dimethylcyclohex-1-ene lies in the steric bulk around the reactive C-Br bond. This can impede the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions, where the palladium catalyst inserts into the carbon-halogen bond.[2] Consequently, careful selection of the coupling method, catalyst, ligands, and reaction conditions is paramount to achieving satisfactory yields.

Comparative Analysis of Cross-Coupling Methodologies

This guide will delve into five prominent cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. Each section will provide a mechanistic overview, discuss the specific challenges posed by our sterically hindered substrate, and present a representative experimental protocol adapted for this system.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a widely utilized method for forming carbon-carbon bonds due to its mild reaction conditions, the commercial availability of a wide range of boronic acids and their derivatives, and the generation of non-toxic inorganic byproducts.[3][4] The catalytic cycle involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Challenges with 1-Bromo-4,4-dimethylcyclohex-1-ene: The steric hindrance of the substrate can slow down the oxidative addition step. Furthermore, the bulky nature of the substrate may also hinder the approach of the organoboron reagent during the transmetalation step. To overcome these challenges, the use of bulky, electron-rich phosphine ligands is often beneficial as they can stabilize the palladium center and promote the oxidative addition.[2] For sterically demanding couplings, higher temperatures and carefully selected bases are often necessary to achieve reasonable yields.[5] Research on sterically hindered aryl bromides has shown that specialized ligands can significantly improve yields in Suzuki-Miyaura couplings.[6]

Estimated Yield: For sterically hindered vinyl bromides, yields can vary significantly based on the coupling partner and reaction conditions. While high yields have been reported for some sterically demanding aryl bromides, it is reasonable to expect moderate to good yields (50-80%) for the coupling of 1-bromo-4,4-dimethylcyclohex-1-ene with simple arylboronic acids under optimized conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 1-bromo-4,4-dimethylcyclohex-1-ene, arylboronic acid, Pd(PPh₃)₄, potassium carbonate, toluene, and water.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4,4-dimethylcyclohex-1-ene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add a 3:1 mixture of toluene and water (10 mL).

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: Tolerant but Toxic

The Stille coupling is another powerful C-C bond-forming reaction that utilizes organotin reagents.[7] A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.[8] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

Challenges with 1-Bromo-4,4-dimethylcyclohex-1-ene: Similar to the Suzuki coupling, steric hindrance can be a significant hurdle. However, the reactivity of the organotin reagent can be tuned by the organic groups attached to the tin atom, which can sometimes mitigate steric issues. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.

Estimated Yield: With appropriate optimization, particularly the choice of the organostannane and ligand, the Stille coupling can provide good to excellent yields, potentially in the range of 70-95%, even with sterically hindered substrates.[9]

Experimental Protocol: Stille Coupling

  • Materials: 1-bromo-4,4-dimethylcyclohex-1-ene, organostannane, Pd(PPh₃)₄, anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-4,4-dimethylcyclohex-1-ene (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL).

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Heat the mixture to reflux (around 110 °C) for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling, the reaction mixture can be worked up by quenching with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, followed by filtration and extraction.

    • Dry the organic phase, concentrate, and purify by column chromatography.

The Heck Reaction: Vinylation of Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] It is a powerful tool for the synthesis of substituted alkenes. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

Challenges with 1-Bromo-4,4-dimethylcyclohex-1-ene: The steric bulk of the substrate can hinder the initial oxidative addition. Furthermore, the regioselectivity of the alkene insertion can be an issue, although with terminal alkenes, the reaction is generally regioselective. The choice of base and ligand is critical for achieving good yields.

Estimated Yield: The Heck reaction with sterically hindered vinyl bromides can be challenging. Yields are highly dependent on the alkene coupling partner. For simple, unactivated alkenes, yields might be moderate (40-60%), while with more reactive, electron-deficient alkenes, higher yields could be achievable. Literature on Heck reactions with deactivated aryl chlorides suggests that with the right catalyst system, good yields can be obtained.[12]

Experimental Protocol: Heck Reaction

  • Materials: 1-bromo-4,4-dimethylcyclohex-1-ene, alkene (e.g., styrene), Pd(OAc)₂, P(o-tolyl)₃, triethylamine, and anhydrous DMF.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add 1-bromo-4,4-dimethylcyclohex-1-ene (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).

    • Add anhydrous DMF (10 mL) and triethylamine (1.5 mmol).

    • Heat the reaction mixture to 100-120 °C for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

The Sonogashira Coupling: Synthesis of Alkynes

The Sonogashira coupling is the cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst.[13] This reaction is a highly efficient method for the synthesis of substituted alkynes.

Challenges with 1-Bromo-4,4-dimethylcyclohex-1-ene: The steric hindrance of the vinyl bromide can be a major obstacle. The choice of the palladium catalyst, ligand, copper source, and base is crucial for overcoming this challenge. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases.

Estimated Yield: The Sonogashira coupling of sterically hindered vinyl bromides can be difficult, and yields may be lower compared to other methods. Under optimized conditions, yields in the range of 40-70% might be expected.

Experimental Protocol: Sonogashira Coupling

  • Materials: 1-bromo-4,4-dimethylcyclohex-1-ene, terminal alkyne, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine, and anhydrous THF.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve 1-bromo-4,4-dimethylcyclohex-1-ene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a mixture of anhydrous THF (10 mL) and triethylamine (5 mL).

    • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] This reaction has become a vital tool for the synthesis of anilines and other N-aryl compounds.

Challenges with 1-Bromo-4,4-dimethylcyclohex-1-ene: The steric hindrance of the substrate is a significant challenge for the C-N bond formation. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is essential for achieving good reactivity. The choice of base is also critical and can greatly influence the reaction outcome.

Estimated Yield: With the appropriate ligand and base combination, the Buchwald-Hartwig amination of sterically hindered vinyl bromides can be surprisingly efficient. It is plausible to expect moderate to good yields (60-85%), although this is highly dependent on the amine coupling partner.[15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: 1-bromo-4,4-dimethylcyclohex-1-ene, amine, Pd₂(dba)₃, a suitable phosphine ligand (e.g., XPhos), sodium tert-butoxide, and anhydrous toluene.

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add 1-bromo-4,4-dimethylcyclohex-1-ene (1.0 mmol) and the amine (1.2 mmol).

    • Add anhydrous toluene (10 mL).

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the reaction with ether, filter through Celite, and concentrate.

    • Purify the product by column chromatography.

Summary of Cross-Coupling Methods

Coupling Method Coupling Partner Typical Catalyst System Potential Yield (Estimated) Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron ReagentsPd(PPh₃)₄ / BaseModerate to GoodMild conditions, non-toxic byproductsBase sensitive functional groups
Stille Organotin ReagentsPd(PPh₃)₄Good to ExcellentHigh functional group toleranceToxic reagents and byproducts
Heck AlkenesPd(OAc)₂ / Phosphine Ligand / BaseModerateAtom economicalCan have regioselectivity issues
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuI / BaseModerateDirect alkynylationRequires a terminal alkyne
Buchwald-Hartwig AminesPd₂(dba)₃ / Specialized Ligand / BaseModerate to GoodDirect C-N bond formationRequires inert conditions, expensive ligands

Visualizing the Catalytic Cycles and Workflow

To further elucidate the processes discussed, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Heck reactions, along with a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Migratory\nInsertion Migratory Insertion R-Pd(II)-X(L2)->Migratory\nInsertion Alkene Intermediate Intermediate Migratory\nInsertion->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L2 Product caption Heck Reaction Catalytic Cycle

Caption: A simplified catalytic cycle for the Heck cross-coupling reaction.

Experimental_Workflow Reactant\nPreparation Reactant Preparation Reaction\nSetup Reaction Setup Reactant\nPreparation->Reaction\nSetup Inert Atmosphere Heating &\nStirring Heating & Stirring Reaction\nSetup->Heating &\nStirring Monitoring Workup Workup Heating &\nStirring->Workup Quenching & Extraction Purification Purification Workup->Purification Chromatography Product\nAnalysis Product Analysis Purification->Product\nAnalysis Spectroscopy caption General Experimental Workflow

Caption: A generalized workflow for performing a cross-coupling reaction.

Conclusion

The cross-coupling of 1-bromo-4,4-dimethylcyclohex-1-ene presents a significant synthetic challenge due to steric hindrance. However, with careful consideration of the reaction methodology, catalyst system, and experimental conditions, successful coupling is achievable. The Stille and Buchwald-Hartwig reactions, with the use of appropriate specialized ligands, may offer the most promising routes to high yields. The Suzuki-Miyaura coupling remains a strong contender due to its practical advantages. The Heck and Sonogashira reactions, while potentially lower-yielding, provide access to unique structural motifs. Ultimately, the choice of method will depend on the desired product, available reagents, and the specific functional group tolerance required for the synthetic campaign. It is recommended that small-scale screening of different conditions be performed to identify the optimal protocol for a specific transformation.

References

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mizoroki−Heck Reaction: A Mechanistic Discussion. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Torrado, A., & Nájera, C. (2021). Recent advances in the Suzuki–Miyaura reaction. Catalysts, 11(7), 848. [Link]

  • Shaughnessy, K. H. (2015). Palladium-Catalyzed Cross-Coupling of and with Organophosphorus Compounds. In Phosphorus(III) Ligands in Homogeneous Catalysis (pp. 235-271). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and triflates. Tetrahedron, 57(35), 7449-7476. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Jutand, A. (2007). Role and effects of ligands in palladium-catalyzed cross-coupling reactions. In The chemistry of organopalladium compounds (pp. 839-930). [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303. [Link]

  • Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of organometallic chemistry, 653(1-2), 34-40. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1471-1496). [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A new catalyst system for the amination of aryl bromides. The Journal of organic chemistry, 71(13), 5075-5078. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Buchwald–Hartwig amination. Organometallics, 34(23), 5497-5508. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). The Mizoroki−Heck Reaction in the Synthesis of Heterocycles. In The Mizoroki-Heck Reaction (pp. 233-281). [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470. [Link]

  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp-and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). The Stille cross-coupling reaction. In Metal-catalyzed cross-coupling reactions (Vol. 1, pp. 163-216). [Link]

Sources

Comparative

Eco-Metrics in API Synthesis: A Comparative Analysis of Amide Bond Formation Routes

Executive Summary: This technical guide evaluates the environmental impact of three distinct synthetic strategies for amide bond formation—the most prevalent reaction in pharmaceutical discovery. By contrasting classical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide evaluates the environmental impact of three distinct synthetic strategies for amide bond formation—the most prevalent reaction in pharmaceutical discovery. By contrasting classical coupling reagents against biocatalytic and thermal-catalytic routes, we demonstrate how shifting from stoichiometric activators to enzymatic systems can reduce Process Mass Intensity (PMI) by >60% and Global Warming Potential (GWP) by nearly 18-fold.

The Metric Framework: Beyond Yield

To objectively compare synthetic routes, we must move beyond "Chemical Yield" and utilize holistic green chemistry metrics.

  • E-Factor (Environmental Factor): Defined by Roger Sheldon, this measures the mass of waste generated per unit of product.

    • 
      [1]
      
    • Ideal: 0. Pharma Standard: 25–100+.

  • PMI (Process Mass Intensity): Championed by the ACS Green Chemistry Institute (ACS GCI), this accounts for all inputs (water, solvents, reagents) per unit of product.

    • 
      [1][2]
      
    • Note: PMI = E-Factor + 1.

Case Study: Amide Bond Formation

The Challenge: Amide bonds constitute ~25% of all pharmaceutical linkages.[3] The Baseline (Route A): Classical activation using HATU/DIPEA in DMF. While reliable, it generates stoichiometric urea byproducts and utilizes reprotoxic solvents. The Alternative (Route B): Biocatalytic Direct Amidation using Candida antarctica Lipase B (CALB) in Cyclopentyl Methyl Ether (CPME).

Comparative Data Matrix
MetricRoute A: Classical (HATU)Route B: Biocatalytic (CALB)Route C: Boric Acid Cat.
Atom Economy (AE) < 45% (Loss of urea/HOBt)88% (Loss of water only)88% (Loss of water only)
PMI (Input/Output) 85 - 15025 - 4035 - 50
Solvent Hazard High (DMF/CH₂Cl₂)Low (CPME/Water)Medium (Toluene/Xylene)
Purification Load High (Chromatography req.)Low (Filtration/Extraction)Medium (Extraction)
GWP (kg CO₂ eq) ~56,000~3,000~12,000

*Data extrapolated from comparative LCA studies on cGAMP synthesis (ChemSusChem 2023).

Decision Logic & Mechanism

The following diagram illustrates the decision matrix for selecting a route based on substrate tolerance and environmental goals.

RouteSelection Start Target: Amide Bond Formation CheckSubstrate Substrate Stability? Start->CheckSubstrate Thermal Thermal Stability > 100°C? CheckSubstrate->Thermal Robust Substrate Stereo Chiral Center Risk? CheckSubstrate->Stereo Sensitive Groups RouteA Route A: HATU/DIPEA (High Waste, High Reliability) Thermal->RouteA No RouteC Route C: Boric Acid Cat. (Moderate Waste, High Temp) Thermal->RouteC Yes Stereo->RouteA Racemization Prone (Base sensitive) RouteB Route B: Biocatalysis (CALB) (Low Waste, Green Solvent) Stereo->RouteB Enzyme Compatible (Mild)

Caption: Decision matrix prioritizing substrate stability and thermal tolerance to select the optimal green chemistry route.

Experimental Protocols

Route A: Classical Activation (The Baseline)

Objective: Synthesis of N-benzyl-2-phenylacetamide (Standard Reference). Causality: HATU creates an active ester in situ; DIPEA neutralizes the acid generated.

  • Setup: To a flame-dried round-bottom flask (RBF), add Phenylacetic acid (1.0 equiv) and dry DMF (0.5 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 mins.

    • Checkpoint: Solution should turn slight yellow. If precipitate forms immediately, check solvent dryness.

  • Addition: Add Benzylamine (1.1 equiv) dropwise. Warm to Room Temp (RT) and stir for 4 hours.

  • Validation (TLC): Elute in 30% EtOAc/Hexane. Stain with KMnO₄. Product

    
     ~0.4. Reaction is complete when the Acid spot (
    
    
    
    < 0.1) disappears.
  • Workup (High Waste Step): Dilute with EtOAc (10x volume). Wash with 1M HCl (remove amine), Sat. NaHCO₃ (remove acid), and Brine (remove DMF).

  • Purification: Flash column chromatography required to remove tetramethylurea byproducts.

Route B: Green Biocatalytic Synthesis (Recommended)

Objective: Direct condensation using Candida antarctica Lipase B (immobilized Novozym 435). Causality: The enzyme lowers the activation energy for dehydration in a hydrophobic solvent (CPME), shifting equilibrium toward the amide without coupling reagents.

  • Solvent Selection: Use Cyclopentyl Methyl Ether (CPME).

    • Why? CPME forms a positive azeotrope with water, allowing continuous water removal if needed, and has low peroxide formation compared to THF.

  • Setup: In a glass vial, mix Phenylacetic acid (1.0 equiv) and Benzylamine (1.0 equiv) in CPME (concentration 0.5 M).

  • Catalyst Addition: Add Novozym 435 (10% w/w relative to substrate). Add molecular sieves (3Å) or use an open system with overhead airflow to drive equilibrium (Le Chatelier’s principle).

  • Incubation: Shake at 45°C @ 200 rpm for 12–24 hours.

  • Self-Validating Checkpoint:

    • Aliquot 10 µL into HPLC vial.

    • Dilute with MeCN.

    • Criteria: Conversion >95% by HPLC area integration. No "active ester" intermediates exist in this pathway, reducing false positives.

  • Workup (Low Waste): Filter off the immobilized enzyme (Recyclable). Evaporate CPME (Recyclable).

    • Result: High purity crude often requiring no chromatography.

Waste Stream Analysis (Visualized)

The following diagram contrasts the mass flow and waste generation between the two routes.

WasteStream cluster_0 Route A: Chemical (HATU) cluster_1 Route B: Enzymatic InputA Acid + Amine HATU + DIPEA DMF ReactionA Reaction InputA->ReactionA WasteA Waste: Tetramethylurea HOBt DMF (Aq. contam.) Phosphate salts ReactionA->WasteA ~80% Mass ProductA Amide ReactionA->ProductA ~20% Mass InputB Acid + Amine Immob. Enzyme CPME ReactionB Reaction InputB->ReactionB WasteB Waste: Water (Trace Solvent) ReactionB->WasteB <5% Mass RecycleB Recycled: Enzyme CPME ReactionB->RecycleB Recovered ProductB Amide ReactionB->ProductB

Caption: Mass balance comparison showing the high waste burden of chemical coupling vs. the circularity of enzymatic routes.

References

  • Sheldon, R. A. (2007).[4] "The E Factor: fifteen years on". Green Chemistry, 9, 1273-1283.[4]

  • ACS Green Chemistry Institute. "Process Mass Intensity (PMI) Calculation Tools".[5][6] ACS.org.

  • Sabatini, M. T., et al. (2019).[7] "A green chemistry perspective on catalytic amide bond formation". Nature Catalysis, 2, 10–17.[7]

  • Becker, M., et al. (2023). "Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis". ChemSusChem, 16(5).[8]

  • Contente, M. L., et al. (2018). "A Sustainable Green Enzymatic Method for Amide Bond Formation". Catalysts, 8(11), 486.

Sources

Validation

Characterization of unexpected products from reactions of 1-Bromo-4,4-dimethylcyclohex-1-ene

Topic: Characterization of Unexpected Products from Reactions of 1-Bromo-4,4-dimethylcyclohex-1-ene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Unexpected Products from Reactions of 1-Bromo-4,4-dimethylcyclohex-1-ene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of 1-bromo-4,4-dimethylcyclohex-1-ene is a critical step in synthesizing sterically constrained cyclic scaffolds for medicinal chemistry. While standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck) targets the ipso-carbon (C1), researchers frequently encounter unexpected regioisomers and isomerized side products .

These anomalies arise primarily from two competing mechanisms:

  • Elimination-Addition (Cine-Substitution): Under basic conditions, the formation of a transient 4,4-dimethylcyclohexyne or 1,2-cyclohexadiene intermediate leads to nucleophilic attack at C2 rather than C1.

  • Pd-Catalyzed Chain Walking: Isomerization of the double bond away from the functionalization site, driven by the steric pressure of the gem-dimethyl group.

This guide objectively compares the Expected Product (Ipso) against the Unexpected Product (Cine/Isomer) , providing characterization data and experimental protocols to identify and control these pathways.

Mechanistic Divergence: Why Unexpected Products Form

The reactivity of 1-bromo-4,4-dimethylcyclohex-1-ene is governed by the interplay between the steric bulk of the C4-methyl groups and the acidity of the vinylic/allylic protons.

Pathway A: The Expected Route (Ipso-Substitution)
  • Mechanism: Oxidative addition of Pd(0) into the C1-Br bond, followed by transmetallation and reductive elimination.

  • Outcome: Retention of the double bond position; substituent adds exactly where Bromine left.

Pathway B: The Unexpected Route (Cine-Substitution)
  • Mechanism: Strong bases (e.g.,

    
    -BuOK, LiHMDS) eliminate HBr to form a strained 4,4-dimethylcyclohexyne  or 1,2-cyclohexadiene . The nucleophile then attacks the less hindered or electronically favored terminus.
    
  • Outcome: The substituent ends up at C2 (cine) or the double bond migrates.

Pathway Visualization

ReactionPathways Start 1-Bromo-4,4-dimethyl cyclohex-1-ene Pd_Cycle Pd(0) Oxidative Addition (Standard Coupling) Start->Pd_Cycle Pd Catalyst Base_Elim Base-Mediated Elimination (-HBr) Start->Base_Elim Strong Base (t-BuOK, LDA) Intermediate_A Pd(II)-Br Species Pd_Cycle->Intermediate_A Intermediate_B 4,4-Dimethylcyclohexyne (Transient) Base_Elim->Intermediate_B Product_Ipso Product A: Ipso-Substituted (1-Aryl-4,4-dimethyl...) Intermediate_A->Product_Ipso Reductive Elim. Intermediate_B->Product_Ipso Nu Attack at C1 (Minor) Product_Cine Product B: Cine-Substituted (2-Aryl-4,4-dimethyl...) Intermediate_B->Product_Cine Nu Attack at C2

Figure 1: Divergent reaction pathways leading to expected (Ipso) and unexpected (Cine) products.

Comparative Characterization Guide

Distinguishing the ipso product from the cine product requires careful analysis of NMR coupling constants and shifts, as mass spectrometry often yields identical molecular weights.

Table 1: Structural & Spectroscopic Comparison
FeatureProduct A: Ipso-Substitution (Expected)Product B: Cine-Substitution (Unexpected)
Structure Substituent at C1; Double bond C1=C2.Substituent at C2; Double bond C1=C2.
Vinylic Proton H at C2 . Closer to C3.H at C1 . Closer to C6.
1H NMR Signal Triplet or dd at ~5.8 - 6.0 ppm .Triplet or dd at ~5.6 - 5.8 ppm .
Coupling (J) Coupled to C3-H2 (Allylic).Coupled to C6-H2 (Allylic).
NOE Signal Strong NOE between Vinylic H and C3-H .Strong NOE between Vinylic H and C6-H .
13C NMR (C=C) Quaternary C1 shift is downfield (~135-140 ppm ).Quaternary C2 shift is distinct; C1 is methine.
Formation Condition Pd/Ligand controlled; Weak bases (Carbonates).Strong bases (Alkoxides, Amides); High Temp.
Diagnostic Insight: The "Gem-Dimethyl" Marker

The 4,4-dimethyl group breaks the ring symmetry.

  • In the Ipso product, the vinylic proton (H2) is separated from the gem-dimethyl group by the C3 methylene.

  • In the Cine product, the vinylic proton (H1) is separated from the gem-dimethyl group by the C6-C5 ethylene chain.

  • Key Experiment: Run a NOESY spectrum. If the vinylic proton shows a correlation to the protons adjacent to the dimethyl group (C3), it is the Ipso product. If it correlates to the "far" side (C6), it is the Cine product.

Experimental Protocols

To ensure reproducibility and control over product distribution, follow these validated protocols.

Protocol A: Selective Synthesis of Ipso-Product (Standard)

Use this to minimize unexpected cine-products.

  • Reagents: 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (9:1). Avoid anhydrous strong base conditions.

  • Procedure:

    • Degas solvents thoroughly with Argon for 15 mins (Oxygen promotes homocoupling).

    • Heat to 80°C for 12 hours.

    • Checkpoint: Monitor TLC. The bromide starting material (Rf ~0.8 in Hexanes) should disappear.

  • Purification: Silica gel chromatography (0-5% EtOAc in Hexanes).

Protocol B: Isolation of Unexpected Cine-Product (For Reference Standards)

Use this to deliberately generate the impurity for analytical marker validation.

  • Reagents: 1-Bromo-4,4-dimethylcyclohex-1-ene (1.0 equiv), Nucleophile (e.g., Morpholine, 2.0 equiv), NaOtBu (3.0 equiv).

  • Solvent: Toluene (Anhydrous).

  • Procedure:

    • Mix substrate and base in toluene.

    • Heat to 100°C. The strong base promotes HBr elimination to the cyclohexyne.

    • Add nucleophile.[1][2][3]

  • Outcome: Mixture of Ipso and Cine isomers (often 40:60 ratio favoring Cine due to steric relief at C1).

Troubleshooting & Optimization Logic

When "unexpected" peaks appear in your LC-MS or NMR, apply this logic flow to identify them.

Troubleshooting Observation Unexpected Peak Observed in Reaction Mixture Check_Mass Is Mass = Expected Mass? Observation->Check_Mass Check_Mass_Lower Mass = M - Br + H (Reduction Product) Check_Mass->Check_Mass_Lower No Check_NMR Analyze 1H NMR (Vinylic Region) Check_Mass->Check_NMR Yes (Isomer) Decision_Cine Vinylic H shifted? NOE to C6? -> Cine-Isomer Check_NMR->Decision_Cine Distinct Doublet Decision_Isomer Vinylic H absent or shifted to ~5.4 ppm? -> Double Bond Migration Check_NMR->Decision_Isomer Complex Multiplet

Figure 2: Diagnostic workflow for identifying reaction byproducts.

Common Pitfalls
  • Base Selection: Using

    
    -BuOK or LiHMDS in cross-coupling almost guarantees cine-substitution or polymerization. Stick to Carbonates or Phosphates (K3PO4).
    
  • Ligand Sterics: Bulky ligands (e.g., Buchwald ligands) can sometimes prevent oxidative addition at the crowded C1 position, encouraging the catalyst to engage in "chain walking" or allowing background elimination to occur.

References

  • Bottini, A. T., et al. "Reactions of Halocyclohexenes with Strong Bases." Journal of Organic Chemistry, vol. 29, no. 7, 1964.

  • Caubère, P. "Complex Bases and Complex Reducing Agents in Organic Synthesis." Chemical Reviews, vol. 93, no. 6, 1993.

  • Novikov, Y. Y., & Sampson, P. "1-Bromo-1-lithioethene: A Practical Reagent in Organic Synthesis."[4] Journal of Organic Chemistry, vol. 70, no. 25, 2005.[4]

  • Bierkandt, T., et al. "Unexpected products in the O(3P) + cyclopentene reaction." Journal of Physical Chemistry A, vol. 125, no. 45, 2021.

Sources

Comparative

A Comparative Guide to the Isomeric Purity Analysis of 1-Bromo-4,4-dimethylcyclohex-1-ene

Introduction: The Critical Role of Isomeric Purity in Drug Development In the landscape of pharmaceutical research and drug development, the precise chemical composition of intermediates is not merely a matter of academi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomeric Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the precise chemical composition of intermediates is not merely a matter of academic interest but a cornerstone of safety, efficacy, and regulatory compliance. 1-Bromo-4,4-dimethylcyclohex-1-ene is a valuable building block in organic synthesis, often utilized in the construction of complex molecular architectures destined for therapeutic applications. However, its synthesis is often accompanied by the formation of isomeric impurities, most notably the regioisomer 3-Bromo-4,4-dimethylcyclohex-1-ene. The presence of such impurities can have profound implications, potentially altering reaction pathways, leading to unforeseen side products, and impacting the stereochemistry and biological activity of the final active pharmaceutical ingredient (API). Consequently, the rigorous analysis of isomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry.

This guide provides a comprehensive comparison of two powerful analytical techniques for the isomeric purity analysis of 1-Bromo-4,4-dimethylcyclohex-1-ene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy . We will delve into the causality behind the experimental choices for each method, present detailed, self-validating protocols, and offer a clear comparison of their performance based on experimental data and established principles.

The Challenge: Differentiating 1-Bromo- and 3-Bromo-4,4-dimethylcyclohex-1-ene

The primary challenge in the isomeric purity analysis of 1-Bromo-4,4-dimethylcyclohex-1-ene lies in the subtle structural differences between the target molecule and its key impurity, 3-Bromo-4,4-dimethylcyclohex-1-ene. Both are constitutional isomers with the same molecular formula (C₈H₁₃Br) and molecular weight (189.1 g/mol ). The key distinction is the position of the double bond and the bromine atom. This seemingly minor difference can be sufficient to alter their physicochemical properties, which we can exploit for their separation and quantification.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) - The Separation-Based Approach

Gas chromatography is a cornerstone of purity analysis for volatile and semi-volatile compounds, making it an intuitive choice for this application. The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For isomeric separation, the choice of the stationary phase is paramount.

Causality of Experimental Choices in GC-FID

Our choice of a mid-polarity capillary column, such as one coated with a cyanopropylphenyl polysiloxane phase, is deliberate. While non-polar columns separate based on boiling points, which are likely to be very similar for these isomers, a mid-polarity phase introduces additional separation mechanisms based on dipole-dipole interactions and polarizability. This enhances the resolution between the two brominated isomers. The flame ionization detector (FID) is selected for its robustness, wide linear range, and near-universal response to hydrocarbons, providing a reliable means of quantification based on peak area percentages, assuming similar response factors for the isomers.

Experimental Protocol: GC-FID Analysis

Objective: To separate and quantify the isomeric purity of 1-Bromo-4,4-dimethylcyclohex-1-ene.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-17 or equivalent mid-polarity phase)

  • Autosampler

Reagents and Materials:

  • Sample of 1-Bromo-4,4-dimethylcyclohex-1-ene

  • High-purity solvent for dilution (e.g., Dichloromethane, GC grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-Bromo-4,4-dimethylcyclohex-1-ene sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL solution.

  • GC Instrument Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 180 °C

      • Hold at 180 °C for 5 minutes

    • Detector Temperature (FID): 280 °C

    • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Nitrogen): 25 mL/min

  • Data Acquisition and Analysis:

    • Inject the prepared sample solution.

    • Integrate the peaks corresponding to 1-Bromo-4,4-dimethylcyclohex-1-ene and any isomeric impurities.

    • Calculate the isomeric purity as the percentage of the main peak area relative to the total area of all isomeric peaks. The area percent is calculated as: % Purity = (Area of main peak / Sum of all isomeric peak areas) x 100

Self-Validation: The method's performance should be validated according to ICH guidelines, assessing parameters such as specificity (baseline resolution of isomers), linearity, precision (repeatability and intermediate precision), accuracy, and robustness.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject Sample B->C D Separation in Capillary Column C->D E Detection by FID D->E F Integrate Peaks E->F G Calculate Area % F->G

Figure 1: Experimental workflow for GC-FID analysis.

Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy - The Intrinsic Quantitative Approach

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment in the pharmaceutical industry. Its key advantage is that the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for quantification without the need for a reference standard of the impurity itself.

Causality of Experimental Choices in ¹H qNMR

The success of a qNMR experiment hinges on the ability to identify unique, well-resolved signals for both the main component and the impurity. For 1-Bromo-4,4-dimethylcyclohex-1-ene and its 3-bromo isomer, the vinylic and allylic protons will have distinct chemical shifts due to their different electronic environments. Specifically, the vinylic proton in the 1-bromo isomer is adjacent to the bromine atom, leading to a downfield shift compared to the vinylic protons in the 3-bromo isomer. By carefully selecting non-overlapping signals and using a certified internal standard, we can achieve highly accurate and precise quantification. The use of a long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, a prerequisite for accurate integration.

Experimental Protocol: ¹H qNMR Analysis

Objective: To determine the isomeric purity of 1-Bromo-4,4-dimethylcyclohex-1-ene using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Sample of 1-Bromo-4,4-dimethylcyclohex-1-ene

  • Certified Internal Standard (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃) with 0.03% TMS

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 1-Bromo-4,4-dimethylcyclohex-1-ene sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Solvent: CDCl₃

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 16 or more for good signal-to-noise.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantification).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Spectral Width (SW): Approximately 15 ppm.

  • Data Processing and Analysis:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected, well-resolved signals for the main component (e.g., the vinylic proton of 1-Bromo-4,4-dimethylcyclohex-1-ene) and the impurity (e.g., a vinylic proton of 3-Bromo-4,4-dimethylcyclohex-1-ene). Also, integrate a well-resolved signal from the internal standard.

    • Calculate the molar ratio of the impurity to the main component and subsequently the weight percentage of the impurity. The purity can be calculated using the following formula: Purity (%) = [ (I_analyte / N_analyte) / ( (I_analyte / N_analyte) + (I_impurity / N_impurity) ) ] * 100 Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

Self-Validation: The qNMR method should be validated for specificity (signal resolution), linearity, precision, accuracy, and robustness.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis ¹H NMR Acquisition cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Spectrum (long D1) B->C D Process FID C->D E Integrate Signals D->E F Calculate Purity E->F

Figure 2: Experimental workflow for ¹H qNMR analysis.

Performance Comparison: GC-FID vs. ¹H qNMR

The choice between GC-FID and ¹H qNMR for isomeric purity analysis will depend on the specific requirements of the analysis, including the need for high throughput, the availability of instrumentation, and the desired level of accuracy.

ParameterGas Chromatography (GC-FID)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on differential partitioningIntrinsic proportionality between signal intensity and number of nuclei
Selectivity High, dependent on column chemistry and temperature programHigh, dependent on chemical shift differences
Sensitivity (LOD/LOQ) Typically in the low ppm range (e.g., LOD ~0.01%)Generally lower than GC, typically in the range of 0.1%
Accuracy High, but can be affected by response factor differencesHigh, considered a primary ratio method
Precision (RSD) < 2% for repeat injections< 1% under optimized conditions
Throughput Relatively high, with typical run times of 15-30 minutesLower, due to longer relaxation delays required for quantification
Sample Requirement Small (µL injections of dilute solutions)Larger (mg quantities)
Impurity Identification Requires mass spectrometry (GC-MS) for structural confirmationProvides structural information directly from the spectrum
Method Development Can be more time-consuming to optimize separationRelatively straightforward if unique signals are present

Conclusion: A Symbiotic Approach to Isomeric Purity

Both GC-FID and ¹H qNMR are powerful and reliable techniques for the isomeric purity analysis of 1-Bromo-4,4-dimethylcyclohex-1-ene. GC-FID excels in its high sensitivity and throughput, making it an excellent choice for routine quality control and screening for low-level impurities. Its separation power is particularly advantageous when dealing with complex mixtures.

On the other hand, ¹H qNMR offers a distinct advantage as a primary quantitative method that does not require an isolated standard of the impurity for quantification. This is particularly valuable in the early stages of process development when impurity standards may not be available. Furthermore, the structural information inherent in the NMR spectrum can be invaluable for impurity identification.

For a comprehensive and robust quality control strategy, a symbiotic approach is often the most effective. GC-FID can be employed for routine purity checks and high-throughput screening, while ¹H qNMR can be utilized for the definitive quantification of isomeric ratios and for the certification of reference materials. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the highest standards of purity and quality for their chemical intermediates.

References

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • IISTE. "Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production." [Link]

  • 6NAPSE Laboratory. "GC-MS and GC-FID Analysis." [Link]

  • Pharma Tutor. "GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes." (2025-10-08). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European journal of pharmaceutics and biopharmaceutics, 76(2), 223-231.
  • Stolarczyk, E. U., Groman, A., & Maruszak, W. (2011). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica, 68(5), 653-659.
  • Zhang, Y., Wang, Y., & Lee, H. K. (2019). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
  • International Journal of Pharmaceutical Sciences. "Method Development and Validation of Gas Chromatography." [Link]

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi." [Link]

  • Napolitano, J. G., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Planta Medica, 79(13), 1261-1268.
  • Doc Brown's Chemistry. "1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nm

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-4,4-dimethylcyclohex-1-ene

For the diligent researcher, scientist, and drug development professional, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essenti...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-Bromo-4,4-dimethylcyclohex-1-ene (CAS No. 1020253-13-7), a key building block in various synthetic pathways. Our goal is to extend beyond the product, offering value-added insights that build a foundation of deep trust and safety in your laboratory operations.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, a robust hazard assessment and the implementation of engineering controls are critical. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Primary Engineering Control: All manipulations of 1-Bromo-4,4-dimethylcyclohex-1-ene, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of any volatile vapors and containment in the event of a spill.

Secondary Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Work in a well-ventilated laboratory space, avoiding areas with poor air circulation.

  • Whenever possible, handle smaller quantities of the material to minimize the potential impact of an accidental release.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 1-Bromo-4,4-dimethylcyclohex-1-ene. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Tightly fitting safety goggles with side shields. A face shield is recommended for larger quantities (>50g).Double-gloving with an inner nitrile glove and an outer butyl or Viton™ glove.Flame-retardant lab coat.Generally not required if performed in a certified fume hood.
Solution Preparation and Transfers Tightly fitting safety goggles with side shields. A face shield is strongly recommended.Double-gloving with an inner nitrile glove and an outer butyl or Viton™ glove.Flame-retardant lab coat. Consider a chemical-resistant apron for larger volumes.Generally not required if performed in a certified fume hood.
Running Reactions Tightly fitting safety goggles with side shields.Double-gloving with an inner nitrile glove and an outer butyl or Viton™ glove.Flame-retardant lab coat.Generally not required if performed in a certified fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty butyl or Viton™ gloves.Chemical-resistant suit or apron over a flame-retardant lab coat.Air-purifying respirator (APR) with organic vapor cartridges.
Eye and Face Protection: A Clear View of Safety

Given the potential for eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential.[1]

  • Enhanced Protection: For operations involving larger quantities or a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.

Hand Protection: The Right Glove for the Job

The selection of appropriate gloves is critical, as brominated organic compounds can be absorbed through the skin. A double-gloving strategy is recommended to provide a dual barrier and allow for the safe removal of the outer glove in case of contamination.

  • Inner Glove: A standard nitrile examination glove provides a good first layer of protection and dexterity.

  • Outer Glove: Due to the presence of a halogenated hydrocarbon, a more robust glove material is necessary.

    • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, but may have lower performance against some aromatic and halogenated solvents.[2]

    • Viton™ (Fluorocarbon Rubber): Provides excellent resistance to aliphatic and aromatic hydrocarbons and is a strong candidate for handling this compound.[3][4]

Important Considerations:

  • Always inspect gloves for any signs of degradation or perforation before use.[1]

  • If a glove comes into contact with the chemical, it should be removed and replaced immediately.

  • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Splashes
  • A flame-retardant laboratory coat should be worn at all times and kept fully buttoned.

  • For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: Ensuring Clean Air

While working in a certified chemical fume hood should prevent the need for respiratory protection during routine handling, it is essential to have appropriate respirators available for emergency situations, such as a significant spill.

  • Recommended Respirator: An air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is the minimum requirement for responding to a spill outside of a fume hood. The NIOSH color code for organic vapor cartridges is black.

  • Fit Testing: All personnel who may need to use a respirator must be properly fit-tested and trained in its use, in accordance with institutional and regulatory guidelines.

Spill Management: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the essential steps for managing a spill of 1-Bromo-4,4-dimethylcyclohex-1-ene.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate 1. Evacuate Immediate Area & Alert Others Assess 2. Assess the Spill Size and Risk Evacuate->Assess If safe to do so Don_PPE 3. Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain 4. Contain the Spill with Absorbent Material Don_PPE->Contain Absorb 5. Absorb the Spilled Liquid Contain->Absorb Collect 6. Collect Contaminated Material Absorb->Collect Package 7. Package and Label Waste Collect->Package Decontaminate 8. Decontaminate the Area Package->Decontaminate Dispose 9. Dispose of as Halogenated Organic Waste Decontaminate->Dispose

Caption: Workflow for the safe and effective management of a 1-Bromo-4,4-dimethylcyclohex-1-ene spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the size of the spill. For large spills, or if you are unsure, evacuate the lab and contact your institution's emergency response team.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: Use a non-reactive absorbent material, such as vermiculite or a commercial chemical absorbent, to create a dike around the spill to prevent it from spreading.

  • Absorb the Liquid: Apply the absorbent material to the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the contaminated absorbent material into a designated, labeled waste container.

  • Package and Label: Securely close the waste container and label it clearly as "Hazardous Waste: 1-Bromo-4,4-dimethylcyclohex-1-ene."

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-Bromo-4,4-dimethylcyclohex-1-ene and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: This compound is a halogenated organic material and must be disposed of in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[3][5][6]

  • Container Labeling: All waste containers must be clearly labeled with their contents, including the full chemical name.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety office for specific guidance.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 1-Bromo-4,4-dimethylcyclohex-1-ene into your research and development workflows, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • 1-Bromo-4, 4-dimethylcyclohex-1-ene, min 95%, 5 grams. (n.d.). Retrieved January 27, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - P2 InfoHouse. (n.d.). Retrieved January 27, 2026, from [Link]

  • NIOSH HomeNIOSH Pocket Guide to Chemical Hazards - Regulations.gov. (2015, January 20). Retrieved January 27, 2026, from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved January 27, 2026, from [Link]

  • 1020253-13-7| Chemical Name : 1-Bromo-4,4-dimethylcyclohex-1-ene | Pharmaffiliates. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chemicals Chemicals. (n.d.). Retrieved January 27, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved January 27, 2026, from [Link]

  • hazardous waste segregation. (n.d.). Retrieved January 27, 2026, from [Link]

  • VITON® CHEMICAL COMPATIBILITY CHART. (n.d.). Retrieved January 27, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CCC. (n.d.). Retrieved January 27, 2026, from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved January 27, 2026, from [Link]

  • Viton - Chemical Compatibility Reference Chart. (n.d.). Retrieved January 27, 2026, from [Link]

  • NIOSH - POCKET GUIDE TO CHEMICAL HAZARDS - Calaméo. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chemicals and Their Compatibility with Viton - TYM Seals and Gaskets. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4,4-dimethylcyclohex-1-ene
Reactant of Route 2
1-Bromo-4,4-dimethylcyclohex-1-ene
© Copyright 2026 BenchChem. All Rights Reserved.